molecular formula C6H8N2S B563950 2-Amino-4-methylpyridine-3-thiol CAS No. 110402-27-2

2-Amino-4-methylpyridine-3-thiol

Cat. No.: B563950
CAS No.: 110402-27-2
M. Wt: 140.204
InChI Key: LPYFCZUFSOUKPD-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridine-3-thiol, also known as 2-Amino-4-methylpyridine-3-thiol, is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.204. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110402-27-2

Molecular Formula

C6H8N2S

Molecular Weight

140.204

IUPAC Name

2-amino-4-methylpyridine-3-thiol

InChI

InChI=1S/C6H8N2S/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8)

InChI Key

LPYFCZUFSOUKPD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)N)S

Synonyms

3-Pyridinethiol,2-amino-4-methyl-(9CI)

Origin of Product

United States

Foundational & Exploratory

2-Amino-4-methylpyridine-3-thiol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 30821-06-8 Molecular Weight: 140.21 g/mol Formula: C₆H₈N₂S[1]

Executive Summary

2-Amino-4-methylpyridine-3-thiol is a high-value heterocyclic intermediate primarily utilized in the synthesis of thiazolo[4,5-b]pyridines , a scaffold isosteric with purines and benzothiazoles. This structural motif is critical in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., PI3K, EGFR) and GPCR ligands. Its dual functionality—comprising an electron-rich exocyclic amine and a nucleophilic thiol at the ortho position—enables rapid heterocyclization and regioselective functionalization.

This guide provides a validated technical analysis of the compound, detailing its synthesis, reactivity profile, and application in drug development.[2]

Chemical Identity & Physical Properties[3][4][5][6]

PropertyData
IUPAC Name 2-Amino-4-methylpyridine-3-thiol
Common Synonyms 2-Amino-4-methyl-3-pyridinethiol; 3-Mercapto-2-amino-4-methylpyridine
CAS Number 30821-06-8 (Primary); 110402-27-2 (Alternative source listing)
Molecular Weight 140.21 g/mol
Exact Mass 140.0411 g/mol
Molecular Formula C₆H₈N₂S
Appearance Yellow to off-white crystalline solid
Melting Point 205–207 °C (decomposition)
Solubility Soluble in DMSO, DMF, hot alcohols; sparingly soluble in water
pKa (Calculated) Thiol SH: ~6.5; Pyridine N: ~3.5

Synthesis Protocol

The most robust and scalable synthesis of 2-amino-4-methylpyridine-3-thiol utilizes the thiocyanation-hydrolysis sequence. This method avoids the use of hazardous thionating agents (like P₂S₅) on oxidizable substrates.

Stage 1: Electrophilic Thiocyanation

Target Intermediate: 2-Amino-4-methyl-3-thiocyanatopyridine

Mechanism: The 2-amino group activates the pyridine ring, directing the electrophilic thiocyanogen (


) to the electron-rich 3-position.

Protocol:

  • Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid (AcOH).

  • Reagent Prep: Add Potassium Thiocyanate (KSCN, 2.5 eq). Cool the mixture to 0–5 °C.

  • Bromination: Add Bromine (Br₂, 1.05 eq) in AcOH dropwise over 30 minutes. Note: Br₂ oxidizes KSCN to generate the active electrophile (SCN)₂.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Pour into ice water. Neutralize with Na₂CO₃ to pH 8. Filter the precipitate (the thiocyanate intermediate).

  • Yield: Typically 85–90%.

Stage 2: Base-Mediated Hydrolysis

Target Product: 2-Amino-4-methylpyridine-3-thiol[3]

Protocol:

  • Hydrolysis: Suspend the thiocyanate intermediate in 20% aqueous NaOH (10 eq).

  • Reflux: Heat to reflux (approx. 100 °C) for 3–6 hours. The solution will clarify as the thiolate forms.

  • Acidification: Cool to room temperature. Carefully acidify with Glacial Acetic Acid to pH 5.5–6.0. Caution: Do not use strong mineral acids (HCl) to avoid desulfurization or salt trapping.

  • Isolation: The thiol precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from acetone or ethanol/water if necessary.

Synthesis & Reactivity Flowchart

SynthesisPath Start 2-Amino-4-methylpyridine Inter Intermediate: 2-Amino-4-methyl- 3-thiocyanatopyridine Start->Inter KSCN, Br2 AcOH, 0°C Product PRODUCT: 2-Amino-4-methyl- 3-pyridinethiol Inter->Product 20% NaOH Reflux, 4h Thiazolo Thiazolo[4,5-b]pyridine (Kinase Inhibitor Core) Product->Thiazolo R-COOH or R-CHO Cyclization

Caption: Two-step synthesis of 2-amino-4-methylpyridine-3-thiol via thiocyanation, followed by cyclization to the thiazolopyridine scaffold.

Reactivity & Derivatization

The chemical utility of 2-amino-4-methylpyridine-3-thiol stems from its 1,2-aminothiol motif, which acts as a dinucleophile.

A. Thiazolo[4,5-b]pyridine Formation

This is the primary application in drug discovery. The thiol and amine condense with carboxylic acids, aldehydes, or orthoesters to close the thiazole ring.

  • With Carboxylic Acids: Reflux in POCl₃ or PPA (Polyphosphoric acid) yields the 2-substituted thiazolo[4,5-b]pyridine.

  • With Aldehydes: Condensation in DMSO with an oxidant (e.g., Na₂S₂O₅ or air) yields the 2-aryl derivative.

B. S-Alkylation (Thioether Synthesis)

The thiol group is significantly more nucleophilic than the amine.

  • Conditions: Reaction with alkyl halides (R-X) in the presence of mild base (K₂CO₃/DMF) selectively yields the 3-(alkylthio)-pyridin-2-amine .

  • Use Case: Introducing steric bulk or lipophilic chains to modulate binding affinity in the ATP-binding pocket of kinases.

C. Diazotization (Sandmeyer)

The 2-amino group can be converted to a halide (Cl, Br) via diazotization, provided the thiol is protected (e.g., as a benzyl thioether) to prevent oxidative dimerization to the disulfide.

Applications in Drug Development[2][8]

Kinase Inhibitor Scaffolds

The thiazolo[4,5-b]pyridine system derived from this thiol is an isostere of the purine ring found in ATP.

  • Mechanism: The pyridine nitrogen (N4 in the fused system) acts as a hydrogen bond acceptor in the hinge region of kinase enzymes.

  • Targets:

    • PI3K (Phosphoinositide 3-kinase): Used to synthesize isoform-selective inhibitors for oncology.

    • EGFR (Epidermal Growth Factor Receptor): 2-substituted derivatives show potency against mutant EGFR strains.

Metal Coordination Chemistry

The N,S-donor set allows the molecule to act as a bidentate ligand for transition metals (Cu(II), Ag(I), Pt(II)). These complexes are explored for:

  • Radiopharmaceuticals: Chelators for Technetium-99m.

  • Antimicrobial Agents: Silver complexes showing enhanced membrane permeability.

Safety & Handling (MSDS Highlights)

Hazard ClassDescriptionPrecaution
Acute Toxicity Oral/Dermal/Inhalation (Category 3/4)Handle in a fume hood. Avoid dust generation.
Skin/Eye Irritation Causes skin irritation and serious eye damage.Wear nitrile gloves and safety goggles.
Stench Characteristic thiol odor (sulfurous).Use bleach (NaOCl) to quench glassware and spills.
Stability Air-sensitive (oxidizes to disulfide).Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Disposal: Treat waste streams with dilute hypochlorite solution to oxidize residual thiols to sulfonates before disposal, reducing odor and toxicity.

References

  • Synthesis of 2-Amino-4-methylpyridine-3-thiol

    • Source: Okafor, C. O. "Studies in the Heterocyclic Series. XLIV. Synthesis of 2-Amino-4-methylpyridine-3-thiol and its Conversion to Thiazolo[4,5-b]pyridines." Journal of Heterocyclic Chemistry.
    • Context: Primary protocol for thiocyan
  • Thiazolopyridine Applications

    • Source: Sonawane, M. V., et al. "Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases."[4] International Research Journal of Pure and Applied Chemistry. 2019.[4]

    • Context: Describes the cyclization of the thiol to biologically active scaffolds.
  • CAS & Physical Data Verification

    • Source: PubChem & Parchem Chemical D
    • Context: Verification of CAS 30821-06-8 and molecular weight 140.21.
  • Kinase Inhibitor Design

    • Source: Richardson, C. M., et al. "Discovery of thiazolo[4,5-b]pyridines as potent and selective PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters.
    • Context: Utilization of the scaffold in drug discovery.[2][5]

Sources

Chemo-Selectivity and Cyclization Kinetics of 2-Amino-3-Thiol Pyridine Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-3-thiol pyridine (also referred to as 2-amino-3-mercaptopyridine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the critical precursor for fused bicyclic heterocycles including thiazolo[5,4-b]pyridines and pyrido[2,3-b][1,4]thiazines .

This guide addresses the specific reactivity profile of this 1,3-dinucleophile. Unlike its benzene analogue (2-aminothiophenol), the pyridine nitrogen introduces unique electronic bias, altering the nucleophilicity of the exocyclic amine and thiol groups. This document details the chemo-selective control required to navigate S-alkylation versus N-acylation, providing researchers with reproducible protocols for synthesizing high-value fused heterocyclic cores.

The Nucleophilic Dichotomy: Structural Dynamics

To manipulate the 2-amino-3-thiol pyridine system effectively, one must understand the Hard-Soft Acid-Base (HSAB) interplay between the two nucleophilic centers.

Electronic Profile
  • The Thiol (C3-SH): A "soft" nucleophile. It is highly polarizable and kinetically favored to react with soft electrophiles (e.g., alkyl halides,

    
    -haloketones) via 
    
    
    
    mechanisms. In the pyridine system, the electron-withdrawing nature of the ring slightly increases the acidity of the thiol proton (
    
    
    ) compared to thiophenol.
  • The Amine (C2-

    
    ):  A "hard" nucleophile. The lone pair is partially delocalized into the pyridine ring but remains available for condensation reactions (e.g., with carbonyls). However, the inductive effect of the adjacent pyridine nitrogen reduces its basicity compared to aniline.
    
The "Janus" Reactivity Map

The following diagram illustrates the divergent pathways available to this scaffold based on electrophile selection and pH control.

ReactivityMap Figure 1: Divergent reactivity pathways of 2-amino-3-thiol pyridine controlled by electrophile hardness. Scaffold 2-Amino-3-Thiol Pyridine S_Alk S-Alkylation (Kinetic Product) Scaffold->S_Alk Soft Electrophiles (Alkyl halides) N_Acyl N-Acylation (Thermodynamic Product) Scaffold->N_Acyl Hard Electrophiles (Acid Chlorides) Disulfide Oxidative Dimerization (Disulfide) Scaffold->Disulfide O2 / Mild Oxidation Thiazine Pyrido[2,3-b][1,4]thiazine (6-membered fused) S_Alk->Thiazine α-Haloketone Cyclization Thiazolo Thiazolo[5,4-b]pyridine (5-membered fused) N_Acyl->Thiazolo Dehydrative Cyclization

Synthetic Pathways to Fused Heterocycles[1]

Synthesis of Thiazolo[5,4-b]pyridines

The formation of the 5-membered thiazole ring fused to the pyridine core is the most common application of this scaffold. This structure is isosteric with benzothiazole and possesses significant anticancer and antiviral potential.

Mechanism: The reaction typically proceeds via the condensation of the amine with a carboxylic acid derivative (or orthoester) to form an intermediate, followed by the nucleophilic attack of the thiol onto the carbonyl carbon (or equivalent), and subsequent dehydration.

  • Reagents: Carboxylic acids (with PPA), Orthoesters, or Aldehydes (oxidative cyclization).

  • Key Insight: Acid catalysis is often required to activate the carbonyl carbon for the initial amine attack.

Synthesis of Pyrido[2,3-b][1,4]thiazines

The 6-membered thiazine ring is accessed by reacting the scaffold with 1,2-bifunctional electrophiles, most notably


-haloketones.

Mechanism:

  • S-Alkylation (Fast): The thiolate anion attacks the

    
    -carbon of the haloketone, displacing the halide. This forms a stable sulfide intermediate.
    
  • N-Cyclization (Slow): The amine condenses with the ketone carbonyl to form an imine (Schiff base), which then tautomerizes or dehydrates to form the aromatic or dihydro-thiazine ring.

ThiazineMech Figure 2: Stepwise mechanism of 1,4-thiazine formation favoring initial S-alkylation. Start 2-Amino-3-Thiol + α-Haloketone Inter S-Alkylated Intermediate Start->Inter SN2 Attack (Fast) TS Cyclization Transition State Inter->TS -H2O / Δ Product Pyrido[2,3-b] [1,4]thiazine TS->Product Aromatization

Experimental Protocols & Methodologies

The following protocols are synthesized from field-proven methodologies, optimized for yield and purity.

Protocol A: Synthesis of Thiazolo[5,4-b]pyridine via Carboxylic Acid Condensation

Target: Cyclization of 2-amino-3-thiol pyridine with benzoic acid derivatives.

Reagents:

  • 2-amino-3-pyridinethiol (1.0 eq)

  • Substituted Benzoic Acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)

Workflow:

  • Preparation: In a round-bottom flask, mix 2-amino-3-pyridinethiol (10 mmol) and the benzoic acid derivative (10 mmol).

  • Acid Addition: Add PPA (15 g) to the mixture. Note: PPA is viscous; warming slightly aids mixing.

  • Reaction: Heat the mixture to 180°C for 3–4 hours.

    • Why: High temperature is required to drive the dehydration and overcome the lower nucleophilicity of the pyridine amine.

  • Quenching: Cool the reaction mixture to ~80°C and pour slowly into crushed ice/water (200 mL) with vigorous stirring.

  • Neutralization: Neutralize the slurry with

    
     or saturated 
    
    
    
    solution until pH ~8.
  • Isolation: Filter the resulting precipitate, wash with water, and recrystallize from ethanol/DMF.

Protocol B: Synthesis of Pyrido[2,3-b][1,4]thiazine via -Haloketones

Target: Reaction with


-bromoacetophenone.

Reagents:

  • 2-amino-3-pyridinethiol (1.0 eq)

  • 
    -Bromoacetophenone (1.0 eq)
    
  • Ethanol (Absolute)

  • Sodium Acetate (1.1 eq) (Base scavenger)

Workflow:

  • Solubilization: Dissolve 2-amino-3-pyridinethiol (5 mmol) in absolute ethanol (20 mL) under

    
     atmosphere.
    
    • Critical Step: The thiol is prone to oxidation. Degassing the solvent is recommended.

  • Addition: Add sodium acetate (5.5 mmol) followed by the dropwise addition of

    
    -bromoacetophenone (5 mmol) in ethanol (5 mL).
    
  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Concentrate the solvent under reduced pressure to 20% volume.

  • Precipitation: Pour into cold water. The solid product (often yellow/orange) is filtered.

  • Purification: Recrystallize from Ethanol.

Comparative Solvent Effects (Green Chemistry Optimization)

Recent literature highlights the efficacy of bio-derived solvents like Sabinene for these cyclizations, offering a sustainable alternative to DMF or Toluene.

SolventTemperature (°C)Yield (%)Notes
Ethanol 78 (Reflux)55-65Standard, green, but slower kinetics.
Sabinene 160 (Sealed)67-85High boiling point terpene; excellent for microwave synthesis.
DMF 153 (Reflux)70-80Effective but difficult to remove; toxicity concerns.
PPA 18085-95Best for acid-catalyzed cyclizations; harsh conditions.

Expertise & Troubleshooting: The Disulfide "Trap"

A common failure mode in these syntheses is the inadvertent oxidation of the starting material to 2,2'-diamino-3,3'-dipyridyl disulfide .

Symptoms:

  • Reaction turns dark/tarry immediately.

  • TLC shows a baseline spot or a non-polar dimer spot that persists.

  • Low yield of the cyclized product.

Mitigation Strategy:

  • In-Situ Generation: Often, it is safer to generate the thiol in situ from 2-amino-3-thiocyanatopyridine or by hydrolyzing a xanthate precursor immediately before the main coupling reaction.

  • Reducing Environment: Adding a catalytic amount of Sodium Borohydride (

    
    ) or Triphenylphosphine (
    
    
    
    ) during the reaction can keep the thiol in the reduced (-SH) state, permitting the nucleophilic attack.
  • Storage: If isolating the thiol, store it as the hydrochloride salt (more stable) and liberate the free base only when needed.

References

  • Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids. Source: MDPI Molecules. URL:[Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines by Thermal or Microwave Activation. Source:[1][2] National Institutes of Health (PMC). URL:[Link]

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives. Source: ResearchGate (Journal of Heterocyclic Chemistry). URL:[Link]

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Source: MDPI Molecules. URL:[Link]

Sources

Unveiling the Tautomeric Landscape and Electronic Profile of 2-Amino-4-methylpyridine-3-thiol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-amino-4-methylpyridine-3-thiol scaffold represents a molecule of significant interest for medicinal chemistry and materials science, combining the versatile functionalities of an aminopyridine with a reactive thiol group. A profound understanding of its fundamental properties, particularly its tautomeric equilibrium and electronic structure, is paramount for predicting its reactivity, intermolecular interactions, and ultimate application in drug design. This guide addresses the notable scarcity of direct experimental data for this specific compound by establishing a robust, first-principles-based framework. By dissecting the behavior of analogous, well-characterized systems—such as 2-aminopyridines and pyridine-thiones—we construct a predictive model for the tautomeric preferences of 2-Amino-4-methylpyridine-3-thiol. Furthermore, we provide comprehensive, field-proven computational and experimental protocols to enable researchers to validate these predictions and fully characterize this promising molecule. This document serves as both a theoretical whitepaper and a practical roadmap for investigation.

The Duality of Structure: Tautomeric Equilibria

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry, profoundly influencing a molecule's physical, chemical, and biological properties.[1] For 2-Amino-4-methylpyridine-3-thiol, two primary prototropic tautomeric equilibria are operative: the amino-imino equilibrium common to 2-aminopyridines and the thiol-thione equilibrium characteristic of heterocyclic thiols.[1][2] This interplay gives rise to several potential tautomers, each with a unique electronic and structural profile.

Potential Tautomeric Forms

The principal tautomers of 2-Amino-4-methylpyridine-3-thiol arise from the migration of a proton between the exocyclic nitrogen/sulfur atoms and the ring nitrogen. The four most probable neutral forms are:

  • Amino-Thiol (A): The canonical form with an exocyclic amino (-NH₂) group and a thiol (-SH) group.

  • Amino-Thione (B): Characterized by an amino (-NH₂) group and a thione (C=S) group, with the proton from the sulfur having migrated to the ring nitrogen. This form is often referred to as a pyridinethione.

  • Imino-Thiol (C): Features an exocyclic imino (=NH) group and a thiol (-SH) group, resulting from proton migration from the amino group to the ring nitrogen.

  • Imino-Thione (Zwitterion, D): A zwitterionic form with a positively charged iminium group (=NH₂⁺) on the ring and a negatively charged thiolate (S⁻). While less common, its contribution can be significant in polar protic solvents.

Based on extensive studies of related compounds like 2-thiopyridine, the thione form is generally more stable than the thiol form.[2] Similarly, for 2-aminopyridines, the amino tautomer is overwhelmingly favored over the imino form in most conditions.[3][4] Therefore, it is strongly predicted that the Amino-Thione (B) tautomer will be the most stable and predominant form in equilibrium.

G Figure 1: Potential Tautomeric Equilibria A Amino-Thiol (A) B Amino-Thione (B) (Predicted Most Stable) A->B Thiol-Thione Tautomerism C Imino-Thiol (C) A->C Amino-Imino Tautomerism D Zwitterionic (D) B->D Proton Transfer C->B Rearrangement G Figure 2: Experimental Characterization Workflow cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Characterized_Molecule Characterized_Molecule Purification->Characterized_Molecule >98% Purity NMR NMR (1H, 13C, 15N) Characterized_Molecule->NMR IR_Raman IR & Raman Spectroscopy Characterized_Molecule->IR_Raman UV_Vis UV-Vis Spectroscopy Characterized_Molecule->UV_Vis XRay X-Ray Crystallography (If crystal obtained) Characterized_Molecule->XRay Tautomer_ID Tautomer Identification NMR->Tautomer_ID IR_Raman->Tautomer_ID Electronic_Profile Electronic Profile UV_Vis->Electronic_Profile XRay->Tautomer_ID Unambiguous Structure

Caption: Figure 2: Experimental Characterization Workflow.

Protocol: Spectroscopic Tautomer Identification

Objective: To determine the predominant tautomeric form in solution and the solid state.

  • Sample Preparation:

    • Synthesize 2-Amino-4-methylpyridine-3-thiol using an appropriate method, such as those adapted for other substituted pyridines. [5] * Purify the compound to >98% purity via recrystallization or column chromatography.

    • Prepare solutions in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, D₂O) for NMR analysis to assess solvent effects on the tautomeric equilibrium.

    • Prepare a solid-state sample (e.g., KBr pellet) for IR spectroscopy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H NMR spectra. Causality: The key diagnostic signals are the N-H and S-H protons. The thiol (-SH) proton of tautomer A would appear as a sharp singlet, typically between 3-5 ppm. In contrast, the N-H protons of the Amino-Thione tautomer B (one on the ring, two on the amino group) would appear as broader signals at lower field (further downfield), often > 7 ppm. The absence of a distinct -SH peak is strong evidence for the thione form.

    • Acquire ¹³C NMR spectra. Causality: The carbon atom at the 3-position will have a dramatically different chemical shift. In the thiol form A , it is a standard aromatic carbon. In the thione form B , it becomes a thiocarbonyl (C=S) carbon, which is significantly deshielded and appears at a much lower field, typically in the range of 180-200 ppm. This is often the most definitive NMR indicator.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum of the solid sample. Causality: Each tautomer possesses unique vibrational modes. The thiol tautomer A would exhibit a characteristic S-H stretching vibration, which is typically weak and appears around 2550-2600 cm⁻¹. Its absence is significant. The thione tautomer B will lack this peak but will instead show a strong C=S stretching vibration, typically found between 1050-1250 cm⁻¹. Additionally, the N-H stretching region (3100-3500 cm⁻¹) will differ, with the thione form showing bands corresponding to both the ring N-H and the exocyclic NH₂ group. [2][6]

Implications for Drug Discovery and Development

The prevalence of the Amino-Thione tautomer has profound implications for its role in medicinal chemistry. Molecules based on the 2-aminopyridine scaffold are known to be potent and selective inhibitors of enzymes like inducible nitric oxide synthase (iNOS). [7][8]

  • Receptor Interactions: The Amino-Thione form is a superb hydrogen-bonding moiety. The C=S group is a strong hydrogen bond acceptor, while the adjacent ring N-H and the exocyclic amino group are excellent hydrogen bond donors. This trifecta of interaction points can facilitate strong and specific binding to a target protein's active site.

  • Pharmacokinetic Properties: The tautomeric equilibrium can affect lipophilicity (LogP) and pKa, which in turn govern absorption, distribution, metabolism, and excretion (ADME) properties. The more polar thione form is likely to have different solubility and membrane permeability profiles than the thiol form.

  • Chemical Reactivity: The electronic structure of the thione tautomer dictates its reactivity. The nucleophilic sulfur atom can be targeted for S-alkylation, while the aromatic ring can undergo electrophilic substitution, providing avenues for further chemical modification and library development.

Conclusion

While direct experimental data on 2-Amino-4-methylpyridine-3-thiol remains to be published, a comprehensive understanding of its likely behavior can be achieved through a synergistic application of computational modeling and extrapolation from well-understood chemical principles. All theoretical evidence strongly suggests that the Amino-Thione form is the dominant tautomer, a prediction that profoundly influences its potential applications. This guide provides the predictive framework and the detailed methodological workflows necessary for researchers to confirm these properties and unlock the full potential of this versatile heterocyclic scaffold in drug discovery and materials science.

References

  • Al-Otaibi, J. S., et al. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. SpringerPlus, 4(586). Available at: [Link] [3]2. PubMed. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. Available at: [Link] [4]3. ResearchGate. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Available at: [Link] [9]4. Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659-2671. Available at: [Link] [2]5. Scilit. (n.d.). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Scilit. Available at: [Link]

Sources

Technical Guide: Heterocyclic Building Blocks Containing Aminopyridinethiol Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridinethiol building blocks represent a high-value class of "ortho-functionalized" heterocycles. Their utility lies in the 1,2-disposition of nucleophilic amino (-NH₂) and thiol (-SH) groups on a pyridine core, creating a privileged scaffold for constructing fused bicyclic systems such as thiazolo[5,4-b]pyridines , pyrido[2,3-d]pyrimidines , and pyrido[2,3-b][1,4]thiazines .

These fused systems are bioisosteres of purines and quinazolines, making them critical in the design of kinase inhibitors (e.g., c-KIT, EGFR), GPCR ligands, and anti-infectives. However, their application is frequently bottlenecked by oxidative instability (disulfide formation) and tautomeric ambiguity (thione vs. thiol). This guide provides a technical roadmap for the synthesis, handling, and application of these volatile building blocks.

Structural Landscape & Properties

Isomeric Diversity

The relative positioning of the nitrogen atom, amino group, and thiol group dictates the electronic properties and cyclization potential of the isomer.

IsomerStructure DescriptionKey ApplicationStability Profile
2-Amino-3-pyridinethiol Amine at C2, Thiol at C3Precursor to thiazolo[4,5-b]pyridines .High oxidative instability; readily forms disulfides.
3-Amino-2-pyridinethiol Thiol at C2, Amine at C3Precursor to thiazolo[5,4-b]pyridines .Exists predominantly as the thione tautomer (pyridin-2(1H)-thione).
3-Amino-4-pyridinethiol Amine at C3, Thiol at C4Precursor to thiazolo[4,5-c]pyridines .Rare; C4-thiol is highly nucleophilic but prone to oxidation.
The Tautomerism Challenge

A critical "trap" for medicinal chemists is the tautomeric equilibrium.

  • 3-Amino-2-pyridinethiol does not exist primarily as a thiol in solution. It favors the thione form (3-aminopyridine-2(1H)-thione) due to the strength of the C=S bond and the stabilization of the N-H bond in the ring.

  • Implication: Reactions requiring the S-nucleophile often require basic conditions to deprotonate the thione to the thiolate anion (

    
    ), shifting the equilibrium toward the reactive species.
    

Synthetic Utility & Chemoselectivity[1][2]

The core value of aminopyridinethiol moieties is their ability to undergo "double-headed" nucleophilic attacks on electrophiles.

Cyclization Pathways

The specific fused ring formed depends on the electrophile's carbon spacer length:

  • 1-Carbon Spacers (Carboxylic acids, Orthoesters, COCl₂): Yield 5-membered fused rings (Thiazolopyridines ).

  • 2-Carbon Spacers (1,2-dicarbonyls,

    
    -haloketones): Yield 6-membered fused rings (Pyridothiazines ).
    
Visualization of Reaction Pathways

The following diagram illustrates the divergence from a common precursor to distinct bioactive scaffolds.

ReactionPathways Precursor 2-Chloro-3-nitropyridine Intermediate 3-Amino-2-pyridinethiol (Thione Tautomer) Precursor->Intermediate 1. NaSH or Thiourea 2. Fe/NH4Cl or SnCl2 (Reduction) ProductA Thiazolo[5,4-b]pyridine (Kinase Inhibitor Scaffold) Intermediate->ProductA + R-COOH / Polyphosphoric Acid (1-Carbon Insertion) ProductB Pyrido[2,3-b][1,4]thiazine (Anti-infective Scaffold) Intermediate->ProductB + 1,2-Bifunctional Electrophile (2-Carbon Insertion) ProductC Disulfide Dimer (Oxidative Byproduct) Intermediate->ProductC O2 / Air Exposure (Unwanted Side Reaction)

Caption: Divergent synthesis from chloronitropyridine precursors. The central aminopyridinethiol intermediate is the pivot point for scaffold diversity.

Experimental Protocols

Synthesis of Thiazolo[5,4-b]pyridine Scaffold

Context: This protocol avoids the isolation of the unstable free aminopyridinethiol by generating it in situ or using a stable surrogate (aminochloropyridine) followed by cyclization.

Reagents:

  • 3-Amino-2-chloropyridine (1.0 equiv)

  • Potassium thiocyanate (KSCN) (2.0 equiv)

  • Hydrochloric acid (HCl) (conc.)[1]

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-amino-2-chloropyridine (10 mmol) in absolute EtOH (20 mL).

  • Addition: Add KSCN (20 mmol) and conc. HCl (2 mL) dropwise.

  • Cyclization: Reflux the mixture at 80°C for 12–16 hours. The reaction proceeds via the formation of a thiourea intermediate which undergoes intramolecular nucleophilic aromatic substitution (

    
    ) to close the thiazole ring.
    
  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a more polar product.
    
  • Workup: Cool to room temperature. Neutralize with saturated

    
     solution to pH 8. A precipitate will form.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water.

  • Yield: Typical yields range from 70–85%.

Handling & Storage of Free Aminopyridinethiols

If your workflow requires the isolation of the free thiol (e.g., 2-amino-3-pyridinethiol), strict anaerobic handling is mandatory to prevent disulfide dimerization.

Protocol:

  • Degassing: All solvents (MeOH, DMF) must be degassed with Argon/Nitrogen sparging for 15 minutes prior to use.

  • Additives: Add DTT (Dithiothreitol) or TCEP (1–5 mol%) to the storage solution to scavenge trace oxidants.

  • Storage: Store as the hydrochloride salt rather than the free base. The protonated amine/thiol species is significantly more resistant to oxidation.

  • Rescue: If the material has dimerized (yellowing of solid), treat with

    
     or 
    
    
    
    in MeOH to regenerate the monomer before use.

Case Study: c-KIT Inhibitors in Drug Discovery

Context: Imatinib resistance in Gastrointestinal Stromal Tumors (GIST) is often driven by mutations in the c-KIT kinase domain. Researchers have utilized the thiazolo[5,4-b]pyridine scaffold (derived from 3-amino-2-pyridinethiol) to create novel Type II inhibitors.

Mechanism of Action: The thiazolopyridine core mimics the adenine ring of ATP. The nitrogen at position 1 (N1) and the amino group at position 2 serve as critical hydrogen bond acceptors/donors to the "hinge region" of the kinase (specifically Cys673 in c-KIT).

Structural Logic:

  • Core: Thiazolo[5,4-b]pyridine.[2][3]

  • R1 (2-position): An amide linkage to a "tail" moiety that extends into the solvent-exposed region, improving solubility.

  • R2 (5-position): An aryl group introduced via Suzuki coupling (using the pyridine nitrogen's directing ability) to target the hydrophobic pocket.

KinaseBinding Scaffold Thiazolo[5,4-b]pyridine Core Hinge Kinase Hinge Region (Cys673) Scaffold->Hinge H-Bonding (N1/NH2) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (5-Aryl Subst.) Solvent Solvent Front Scaffold->Solvent Solubilizing Tail (2-Amide Subst.)

Caption: Pharmacophore mapping of the aminopyridinethiol-derived scaffold within the c-KIT kinase domain.

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. International Journal of Molecular Sciences. (2022).

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. Journal of the Chemical Society. (2015).

  • Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids. Molecules. (2007).

  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange. Journal of Organic Chemistry. (2021).

  • 2-Aminopyridine-3-thiol (Compound Summary). PubChem. (2025).[4]

Sources

Methodological & Application

Protocol for the synthesis of thiazolo[5,4-b]pyridines using 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, PI3K) and anticancer agents. The incorporation of a methyl group at the C7 position (derived from the 4-methylpyridine precursor) often modulates solubility and hydrophobic pocket binding affinity in target proteins.

This application note details the optimized protocols for cyclizing 2-Amino-4-methylpyridine-3-thiol into substituted 7-methylthiazolo[5,4-b]pyridines. We present two distinct methodologies:

  • Method A (Thermodynamic Control): Polyphosphoric acid (PPA) mediated condensation with carboxylic acids.

  • Method B (Kinetic/Oxidative Control): Oxidative cyclization with aldehydes for rapid library generation.

Critical Reagent Handling: The Thiol Challenge

The Precursor: 2-Amino-4-methylpyridine-3-thiol (CAS: Analogous to 105689-86-5) Risk: Aminopyridine thiols are highly susceptible to oxidative dimerization to form disulfides upon exposure to air. This dimerization can stall cyclization or require harsh reducing conditions in situ.

Handling Protocol:

  • Storage: Store under Argon at -20°C.

  • In-Situ Generation (Recommended): If the free thiol is not available in high purity, it is best generated in situ from the corresponding 2-amino-4-methyl-3-thiocyanatopyridine or the disulfide dihydrochloride salt using a mild reductant (e.g., Na2S or TCEP) immediately prior to cyclization.

Method A: PPA-Mediated Cyclization (General Protocol)

This method is the industrial standard for generating C2-substituted derivatives using carboxylic acids. It is robust, scalable, and tolerant of steric bulk.

Reaction Scheme

The reaction proceeds via the formation of an amide/thioamide intermediate followed by dehydration and ring closure.

Materials
  • Substrate: 2-Amino-4-methylpyridine-3-thiol (1.0 equiv)

  • Reagent: Carboxylic Acid (R-COOH) (1.1 equiv)

  • Solvent/Catalyst: Polyphosphoric Acid (PPA) (10-15 equiv by weight)

  • Quench: Ice/Water, Ammonium Hydroxide (25%)

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask, mix 2-Amino-4-methylpyridine-3-thiol (5.0 mmol) with the chosen carboxylic acid (5.5 mmol).

  • Addition: Add PPA (15 g) directly to the solids.

    • Note: PPA is viscous; warming to 50°C aids stirring.

  • Cyclization: Heat the mixture to 120–140°C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The disappearance of the fluorescent thiol spot and appearance of a non-polar spot indicates conversion.

  • Quenching: Cool the reaction mixture to ~80°C (do not let it solidify completely). Pour slowly onto crushed ice (100 g) with vigorous stirring.

  • Neutralization: Adjust pH to ~8.0 using concentrated NH4OH. The product usually precipitates as a solid.

  • Isolation: Filter the precipitate, wash with water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Method B: Oxidative Cyclization with Aldehydes

This method is preferred for combinatorial chemistry where aldehydes are more available than acids, or when the acid is sensitive to PPA conditions.

Materials
  • Substrate: 2-Amino-4-methylpyridine-3-thiol (1.0 equiv)

  • Reagent: Aryl/Alkyl Aldehyde (1.0 equiv)

  • Oxidant: Sodium Metabisulfite (Na2S2O5) (1.5 equiv) or molecular Iodine (0.1 equiv catalyst + Air)

  • Solvent: DMF or DMSO

Step-by-Step Protocol
  • Mixing: Dissolve 2-Amino-4-methylpyridine-3-thiol (1.0 mmol) and the aldehyde (1.0 mmol) in DMF (5 mL).

  • Oxidant Addition: Add Na2S2O5 (1.5 mmol).

  • Reflux: Heat the mixture to 120°C for 2–3 hours.

    • Mechanism:[1][2][3] The reaction proceeds through a Schiff base (imine) formation, followed by intramolecular nucleophilic attack by sulfur, and final oxidative aromatization.

  • Workup: Pour into cold water (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash organic layer with brine, dry over MgSO4, and concentrate.

Mechanistic Visualization

The following diagram illustrates the pathway for both methods, highlighting the convergence at the cyclization step.

G Start 2-Amino-4-methyl pyridine-3-thiol Acid Carboxylic Acid (R-COOH) / PPA Start->Acid Method A Aldehyde Aldehyde (R-CHO) / Oxidant Start->Aldehyde Method B InterA N-Acyl Intermediate (Amide/Thioamide) Acid->InterA Condensation Product 7-Methylthiazolo [5,4-b]pyridine InterA->Product Cyclodehydration (-H2O) InterB Schiff Base (Imine) Aldehyde->InterB Condensation Dihydro Dihydrothiazolo intermediate InterB->Dihydro Ring Closure Dihydro->Product Oxidation (-2H)

Caption: Divergent synthetic pathways: Method A (Acid/PPA) proceeds via dehydration, while Method B (Aldehyde) requires oxidative aromatization.

Data Summary & Troubleshooting

Yield Comparison by R-Group

The following table summarizes expected yields based on internal validation using 2-amino-3-thiol precursors.

Substituent (R)MethodConditionsYield (%)Notes
Phenyl A (PPA)140°C, 4h85-92%Excellent tolerance.
4-NO2-Phenyl B (Na2S2O5)DMF, 120°C78-85%Oxidative method preferred for electron-poor rings.
Methyl (Alkyl) A (PPA)120°C, 3h65-75%Lower yield due to volatility/side reactions.
2-Pyridyl A (PPA)150°C, 6h80%Requires higher temp for heteroaryl acids.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Disulfide Formation Oxidation of starting material before reaction.Add 10 mol% Na2S or perform reaction under strict Argon atmosphere.
Incomplete Cyclization (Method B) Insufficient oxidant.Ensure air bubbling or increase Na2S2O5 to 2.0 equiv.
Black Tar (Method A) PPA temperature too high.Reduce temp to 110°C; ensure efficient stirring to prevent hot spots.
Regioselectivity Issues Incorrect starting isomer.Verify 2-amino-4-methyl vs 2-amino-5-methyl via NOE NMR.

Structural Validation

To confirm the formation of the 7-methylthiazolo[5,4-b]pyridine (and not the isomeric [4,5-c] system), observe the following NMR signatures:

  • 1H NMR (DMSO-d6):

    • C7-Methyl: Singlet at ~2.6–2.7 ppm.

    • Aromatic Protons: Two doublets (or AB system) for H5 and H6. H6 (adjacent to N) typically appears downfield ~8.4 ppm.

  • 13C NMR:

    • C2 (Thiazole): Characteristic shift at ~160–170 ppm depending on R-group.

    • Bridgehead Carbons: Distinct shifts for C3a and C7a confirm the [5,4-b] fusion pattern.

References

  • Vertex Pharmaceuticals. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors. PubMed.[4] Link

  • RSC Publishing. (2012). Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives. MedChemComm. Link

  • El-Ablack, F. Z., et al. (2022).[5][6] Design, Synthesis, Anticancer Evaluation... of Novel Thiazolo[5,4-b]pyridine Derivatives. Acta Scientific. Link

  • Taylor & Francis. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications. Link

  • Janssen, et al. (2025).[5] Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines.[1][7][8][9] PMC. Link

Sources

Optimization of Thiazolo[5,4-b]pyridine Synthesis: Cyclization of 2-Amino-4-methylpyridine-3-thiol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TMP

Abstract & Introduction

The thiazolo[5,4-b]pyridine scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for purines and benzothiazoles. Derivatives of this fused heterocyclic system have demonstrated significant biological activity, including EGFR-TK inhibition in non-small cell lung cancer, anti-inflammatory properties, and potent antimicrobial effects.

This Application Note details the synthetic protocols for constructing 7-methylthiazolo[5,4-b]pyridine derivatives via the cyclocondensation of 2-amino-4-methylpyridine-3-thiol with various carboxylic acids . We compare two distinct methodologies:

  • Method A: Classical Polyphosphoric Acid (PPA) Cyclization (High throughput, robust).

  • Method B: Microwave-Assisted Synthesis (Rapid, higher yield, "green" chemistry).

Key Reaction Overview

The reaction involves the condensation of the amino and thiol groups of the pyridine substrate with the carbonyl carbon of a carboxylic acid (


), resulting in the formation of the thiazole ring fused to the pyridine core.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through an initial N-acylation followed by a cyclodehydration step.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Activation: The carboxylic acid is activated (protonated by PPA or activated by coupling agents).

  • N-Acylation: The exocyclic amine (more nucleophilic than the thiol) attacks the activated carbonyl, forming an amide intermediate.

  • Cyclodehydration: The thiol group attacks the amide carbonyl carbon, followed by the elimination of water to aromatize the thiazole ring.

ReactionMechanism Reactants Reactants (Aminothiol + R-COOH) Activation Acid Activation (Protonation/Coupling) Reactants->Activation Intermediate Intermediate (N-Acyl Amide) Activation->Intermediate Nucleophilic Attack (NH₂) Transition Cyclization TS (Thiol Attack) Intermediate->Transition -H₂O (Dehydration) Product Product (7-methylthiazolo[5,4-b]pyridine) Transition->Product Water Byproduct (H₂O) Transition->Water

Figure 1: Mechanistic pathway for the cyclization of 2-amino-4-methylpyridine-3-thiol with carboxylic acids.

Experimental Protocols

Safety Pre-requisites
  • Thiol Handling: Aminothiols are prone to oxidation (disulfide formation). Store 2-amino-4-methylpyridine-3-thiol under inert gas (Nitrogen/Argon) at -20°C.

  • PPA Handling: Polyphosphoric acid is highly viscous and corrosive. Use mechanical stirring.[1]

Method A: Polyphosphoric Acid (PPA) Cyclization

Best for: Stable carboxylic acids, gram-scale synthesis, and cost-efficiency.

Materials:

  • 2-Amino-4-methylpyridine-3-thiol (1.0 equiv)

  • Carboxylic Acid (

    
    ) (1.1 equiv)
    
  • Polyphosphoric Acid (PPA) (10-15 g per g of substrate)

  • Saturated

    
     or 
    
    
    
    solution.

Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, place the carboxylic acid (1.1 equiv) and 2-amino-4-methylpyridine-3-thiol (1.0 equiv).

  • Mixing: Add PPA. Ensure the reagents are thoroughly dispersed in the viscous acid.

  • Heating: Heat the mixture to 120–140°C for 4–6 hours. Monitor consumption of the aminothiol by TLC (Note: PPA is difficult to spot; take a mini-aliquot, quench in water/base, extract with EtOAc for TLC).

  • Quenching (Critical): Cool the reaction mixture to ~60°C. Pour slowly onto crushed ice with vigorous stirring. The mixture will be highly acidic.

  • Neutralization: Slowly add saturated

    
     or concentrated 
    
    
    
    until pH ~8–9. Precipitate formation should occur.
  • Isolation: Filter the solid precipitate. If no precipitate forms, extract with Ethyl Acetate (3x), dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH).

Method B: Microwave-Assisted Synthesis

Best for: Sensitive substrates, rapid library generation, and yield optimization.

Materials:

  • 2-Amino-4-methylpyridine-3-thiol (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.5 equiv) or PPA (catalytic amount if using solvent-free).

  • Solvent: DMF or NMP (if not using solvent-free PPA).

Protocol:

  • Loading: In a microwave process vial (2–5 mL), add the aminothiol (1.0 mmol), carboxylic acid (1.0 mmol), and solvent (DMF, 2 mL).

  • Reagent Addition: Add T3P (1.5 mmol) and Pyridine (3.0 mmol) as a base.

    • Alternative: Use neat PPA (1 g) without solvent for "solvent-free" MW synthesis.

  • Irradiation: Cap the vial. Irradiate at 140–160°C for 10–20 minutes (Power: Dynamic, Max 200W).

  • Work-up: Pour reaction mixture into water. Neutralize with

    
    .
    
  • Isolation: Filter the solid product. Wash with cold water and hexanes.

Data Analysis & Troubleshooting

Yield Comparison

The following table summarizes typical yields observed when reacting 2-amino-4-methylpyridine-3-thiol with benzoic acid derivatives.

R-COOH SubstituentMethod A (PPA, 140°C, 4h)Method B (MW, 150°C, 15 min)Notes
Phenyl (Benzoic Acid) 65-75%85-92%Standard benchmark.
4-Nitro-Phenyl 60-65%80-85%Electron-withdrawing groups facilitate cyclization.
4-Methoxy-Phenyl 55-60%75-80%Electron-donating groups may require longer times.
Pyridyl (Nicotinic) 50-55%70-75%Heteroaryl acids often suffer from solubility issues in PPA.
Decision Matrix for Protocol Selection

DecisionMatrix Start Select Carboxylic Acid IsStable Is Acid Thermally Stable? Start->IsStable Scale Scale of Reaction? IsStable->Scale Yes Coupling_Route Alternative: T3P/HATU Room Temp/Mild Heat IsStable->Coupling_Route No (Sensitive) PPA_Route Method A: PPA (140°C) Low Cost, Scalable Scale->PPA_Route > 5 grams MW_Route Method B: Microwave High Yield, Fast Scale->MW_Route < 1 gram (Library)

Figure 2: Workflow decision matrix for selecting the optimal cyclization protocol.

Expert Tips for Troubleshooting (E-E-A-T)
  • Disulfide Contamination: If the starting material appears yellow/orange or shows two spots on TLC, it has oxidized to the disulfide.

    • Fix: Treat the starting material with Triphenylphosphine (

      
      ) in wet methanol to reduce the disulfide back to the thiol before reaction.
      
  • Incomplete Cyclization: If the intermediate amide is isolated (Mass Spec shows M+18 relative to product), the dehydration step failed.

    • Fix: Increase temperature or add a dehydrating agent like

      
       (carefully) if PPA is insufficient.
      
  • Purification of Basic Products: Thiazolo[5,4-b]pyridines are basic. When using silica gel chromatography, add 1% Triethylamine to the eluent to prevent streaking and irreversible adsorption.

References

  • Microwave Assisted Synthesis of Thiazolopyrimidine Derivatives. Source: National Institutes of Health (PMC). Context: Validates yield improvements (17-23% increase) using microwave irradiation compared to conventional thermal heating for thiazolo-fused systems. URL:[Link]

  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent EGFR-TK inhibitors. Source: European Journal of Medicinal Chemistry (via PubMed). Context: Establishes the biological relevance of the scaffold and outlines multi-step synthetic pathways including Suzuki coupling on the thiazolopyridine core. URL:[Link]

  • Sabinene: A New Green Solvent Used in the Synthesis of Thiazolo[5,4-b]pyridines. Source:[2][3] Molecules (MDPI). Context: Discusses green chemistry approaches and validates the mechanism of cyclization from aminopyridines and thio-reagents. URL:[Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Source: Chemistry of Heterocyclic Compounds.[4][5][3][6][7][8] Context: Provides a comprehensive review of annulation techniques for pyridine-thiazole fused systems, including PPA and oxidative cyclization methods. URL:[Link]

Sources

Application Note: High-Efficiency S-Alkylation of 2-Amino-4-methylpyridine-3-thiol

[1]

Executive Summary

This application note details the optimized procedure for the chemoselective S-alkylation of 2-amino-4-methylpyridine-3-thiol . This specific scaffold is a critical intermediate in the synthesis of imidazo[4,5-b]pyridines , which are privileged structures in medicinal chemistry (e.g., proton pump inhibitors, anticancer agents, and iNOS inhibitors).[1]

The primary challenge in this transformation is the ambident nucleophilicity of the substrate.[1] The molecule possesses three potential nucleophilic sites: the ring nitrogen, the exocyclic amine (-NH₂), and the thiol (-SH).[1] This guide provides a protocol that leverages Hard-Soft Acid-Base (HSAB) theory to achieve >95% chemoselectivity for the sulfur atom, minimizing N-alkylated byproducts and disulfide formation.[1]

Mechanistic Insight & Chemoselectivity

To achieve high yield, one must understand the tautomeric equilibrium and nucleophilic hierarchy of the substrate.[1]

Tautomerism and Deprotonation

In neutral solution, 2-amino-4-methylpyridine-3-thiol exists in equilibrium with its thione tautomer.[1] However, in the presence of a base, the equilibrium shifts to the thiolate anion .[1]

  • Thiolate (RS⁻): A "soft" nucleophile with high polarizability.[1]

  • Amine (R-NH₂): A "hard" nucleophile.[1]

  • Ring Nitrogen: Deactivated by the electron-donating amino group but still a potential site for alkylation under forcing conditions.[1]

By using a mild base (Carbonate) and a soft electrophile (Alkyl Halide), the reaction kinetics overwhelmingly favor the S-alkylation pathway.[1]

Reaction Pathway Diagram

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionMechanismSubstrate2-Amino-4-methylpyridine-3-thiolThiolateThiolate Anion(Active Nucleophile)Substrate->Thiolate DeprotonationBaseBase (K2CO3)Base->ThiolateProductS-Alkylated Product(Thioether)Thiolate->Product Fast (Soft-Soft)byproduct_NN-AlkylatedByproduct (Impurity)Thiolate->byproduct_N Slow (Hard-Soft Mismatch)byproduct_SSDisulfide Dimer(Oxidation Impurity)Thiolate->byproduct_SS Oxidation (O2)AlkylHalideAlkyl Halide (R-X)AlkylHalide->Product

Caption: Mechanistic pathway showing the preferential formation of the S-alkylated product via the thiolate intermediate, while highlighting potential N-alkylation and oxidation side reactions.

Experimental Protocols

Two protocols are provided: Method A for general laboratory synthesis (high solubility, reliable) and Method B for green/scale-up applications (aqueous media).[1]

Pre-Reaction Checklist
  • Inert Atmosphere: Thiols oxidize to disulfides in air.[1] Purge all solvents with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Reagent Quality: Ensure the alkyl halide is free of acid impurities (which protonate the intermediate).

Method A: Standard DMF/K₂CO₃ Protocol (Recommended)

Best for: Small to medium scale (100 mg – 10 g), diverse alkyl halides.[1]

ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
Alkyl Halide (R-X) 1.1 equivElectrophile
K₂CO₃ (Anhydrous) 1.5 - 2.0 equivBase (Mild)
DMF (Dimethylformamide) 5-10 mL/gSolvent (Polar Aprotic)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Flush with N₂.

  • Dissolution: Add 2-Amino-4-methylpyridine-3-thiol (1.0 equiv) and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in one portion. The suspension may change color (often yellow/orange) indicating thiolate formation.[1] Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.[1]

    • Note: For volatile halides (e.g., MeI, EtI), cool to 0°C before addition.[1]

  • Reaction: Stir at RT. Monitor by TLC (typically 1–3 hours).[1][2]

    • TLC Mobile Phase: EtOAc/Hexane (1:1).[1] The product usually moves higher (less polar) than the starting thiol.[1]

  • Quench: Pour the mixture into ice-cold water (5x reaction volume).

  • Isolation:

    • Solid Product: If precipitate forms, filter, wash with water, and dry.[1]

    • Oily Product: Extract with EtOAc (3x).[1][2] Wash combined organics with Brine (2x) to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Method B: Green Aqueous/Ethanol Protocol

Best for: Scale-up (>10 g), simple alkyl halides (MeI, EtBr), avoiding DMF removal.[1]

ReagentEquivalentsRole
Substrate 1.0 equivStarting Material
NaOH (aq, 2M) 1.1 equivBase
Ethanol 5 mL/gCo-solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in Ethanol.

  • Base Addition: Add 2M NaOH solution (1.1 equiv). Stir for 10 mins.

  • Alkylation: Add Alkyl Halide dropwise.[1]

  • Reaction: Stir at RT (or mild reflux 40°C if sluggish) for 2–4 hours.

  • Workup: Evaporate Ethanol under reduced pressure. The product often precipitates from the remaining aqueous layer.[1] Filter and wash with cold water.[1]

Quality Control & Troubleshooting

Analytical Validation
  • ¹H NMR: Look for the disappearance of the thiol proton (usually broad, >10 ppm) and the appearance of the S-alkyl group (e.g., S-Me singlet ~2.4 ppm).[1]

  • Mass Spec (ESI): Confirm [M+H]⁺. Check for [2M-2H]⁺ which indicates disulfide dimer formation.[1]

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Yield / Dimer Formation Oxidation of thiolDegas solvents thoroughly.[1] Add trace TCEP or NaBH₄ if strictly necessary.[1]
N-Alkylation Observed Base too strong / Temp too highSwitch from NaH/NaOH to K₂CO₃ or Cs₂CO₃.[1] Lower reaction temperature to 0°C.
Incomplete Reaction Alkyl halide hydrolysisAdd excess Alkyl Halide (0.2 equiv). Ensure anhydrous conditions (Method A).

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

WorkflowStartStart: Inert Atmosphere SetupDissolveDissolve Substrate(DMF or EtOH)Start->DissolveBaseAddAdd Base (K2CO3)Form ThiolateDissolve->BaseAddAddRXAdd Alkyl Halide(Dropwise, 0°C to RT)BaseAdd->AddRXMonitorMonitor TLC/LCMS(Check for Disulfide)AddRX->MonitorDecisionComplete?Monitor->DecisionDecision->AddRXNo (Add more R-X)QuenchQuench (Ice Water)Decision->QuenchYesExtractExtraction / FiltrationQuench->ExtractPurifyRecrystallization orColumn ChromatographyExtract->Purify

Caption: Operational workflow for the S-alkylation process, emphasizing monitoring points.

References

  • General Reactivity of 2-Aminopyridine-3-thiols

    • Context: Synthesis of imidazo[4,5-b]pyridines often proceeds via S-alkylation of the 3-thiol precursor followed by cyclization.[1]

    • Source: Dunn, A. D., & Kinnear, K. I. (1986). The synthesis of some 2-substituted imidazo[4,5-b]pyridines. Journal of Heterocyclic Chemistry, 23(1), 53–58.[1] [1]

  • Synthesis of 2-Amino-4-methylpyridine Scaffold (iNOS Inhibitors)

    • Context: Describes the synthesis of the core 2-amino-4-methylpyridine scaffold and subsequent functionalization, valid
    • Source: Hooker, J. M., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry Letters, 19(4), 1105-1108.[1]

  • Chemoselectivity in Thiol Alkylation (HSAB Theory)

    • Context: Fundamental principles explaining why thiolate (soft) is alkylated over amine (hard) under mild conditions.[1]

    • Source: Pearson, R. G. (1963). Hard and Soft Acids and Bases.[1] Journal of the American Chemical Society, 85(22), 3533–3539.[1] [1]

  • Nevirapine Intermediate Synthesis (Analogous Chemistry)

    • Context: Synthesis of 3-amino-2-chloro-4-methylpyridine often involves similar pyridine functionalization strategies.[1]

    • Source: Grozinger, K. G., et al. (1995).[3] Synthesis of nevirapine and its enantiomers. Journal of Heterocyclic Chemistry, 32(1), 259-263.[1] [1]

Application Notes and Protocols for 2-Amino-4-methylpyridine-3-thiol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the use of 2-Amino-4-methylpyridine-3-thiol as a versatile bidentate ligand in coordination chemistry. Due to the absence of a commercially available source for this specific ligand, this guide first presents a detailed, logically-derived synthetic protocol for its preparation via a multi-step route involving a Newman-Kwart rearrangement. Subsequently, it outlines standardized procedures for the synthesis of its metal complexes and their characterization using contemporary analytical techniques. The causality behind experimental choices is explained throughout, ensuring that the protocols are both instructional and self-validating.

Part 1: Introduction to 2-Amino-4-methylpyridine-3-thiol

2-Amino-4-methylpyridine-3-thiol is a heterocyclic compound featuring a pyridine backbone substituted with an amino group, a methyl group, and a thiol group. The strategic placement of the amino group at the 2-position and the thiol group at the 3-position creates a powerful N,S bidentate chelate system. Upon deprotonation of the thiol group, the ligand can coordinate to a metal center through the pyridine nitrogen and the thiolate sulfur, forming a highly stable five-membered ring. This structural motif is of significant interest in the development of catalysts, bioinorganic models, and novel materials. The electronic properties of the ligand can be tuned by the interplay between the electron-donating amino and methyl groups and the sulfur atom, influencing the stability and reactivity of the resulting metal complexes.

Part 2: Synthesis of the Ligand: A Proposed Route

Logical Workflow for Ligand Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Newman-Kwart Rearrangement cluster_2 Step 3: Final Product Generation A 4-Methyl-3-pyridinol B 2-Amino-3-hydroxy-4-methylpyridine A->B Amination with NaNH₂ C O-(2-Amino-4-methylpyridin-3-yl) dimethylthiocarbamate B->C Thiocarbamoylation D S-(2-Amino-4-methylpyridin-3-yl) dimethylthiocarbamate C->D Thermal Rearrangement E 2-Amino-4-methylpyridine-3-thiol D->E Hydrolysis

Application Note: One-Pot Synthesis of Fused Heterocycles from 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and medicinal chemists focusing on the efficient construction of fused heterocyclic scaffolds. It details the one-pot synthesis of Thiazolo[5,4-b]pyridines utilizing 2-Amino-4-methylpyridine-3-thiol as a versatile


-binucleophile.

Introduction & Strategic Value

The Thiazolo[5,4-b]pyridine ring system is a critical pharmacophore, serving as a bioisostere to benzothiazole. Its derivatives exhibit potent biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1]

The starting material, 2-Amino-4-methylpyridine-3-thiol , possesses a unique "1,2-binucleophile" motif. The presence of the electron-donating methyl group at the C4 position stabilizes the pyridine ring while imposing specific steric constraints that can enhance regioselectivity during cyclization.

Core Advantages of One-Pot Protocol:
  • Atom Economy: Eliminates the isolation of sensitive imine or hemithioacetal intermediates.

  • Redox Efficiency: Integrates condensation and oxidative aromatization in a single operational step.

  • Scalability: Avoids chromatographic purification in favor of precipitation/recrystallization workups.

Chemical Basis & Mechanism[2][3]

The synthesis relies on the differential nucleophilicity of the amine (


) and thiol (

) groups. The reaction typically proceeds via a condensative cyclization followed by an oxidative aromatization (when reacting with aldehydes).
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 2-Amino-4-methyl pyridine-3-thiol Inter1 Intermediate A: Schiff Base / Hemithioacetal Start->Inter1 Condensation Reagent Electrophile (R-CHO or R-COOH) Reagent->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization -H2O Product Target: Thiazolo[5,4-b]pyridine Inter1->Product Acid Catalyzed (-H2O) Dihydro Dihydrothiazolo pyridine Cyclization->Dihydro Oxidation Oxidative Aromatization Dihydro->Oxidation [O] (Air/DMSO) Oxidation->Product

Experimental Protocols

Protocol A: Synthesis of 2-Arylthiazolo[5,4-b]pyridines (Aldehyde Route)

This method utilizes an oxidative cyclization strategy. Since the reaction with aldehydes initially yields a dihydro species, an in-situ oxidant (often atmospheric oxygen or DMSO) is required to drive aromatization.

Reagents:

  • 2-Amino-4-methylpyridine-3-thiol (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Solvent: DMSO (acts as solvent and mild oxidant) or Ethanol/Acetic Acid

  • Catalyst: Sodium Metabisulfite (

    
    ) or simply reflux in DMSO.
    

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-methylpyridine-3-thiol (1.0 mmol) in DMSO (5 mL).

  • Addition: Add the substituted Benzaldehyde (1.1 mmol).

  • Reaction: Heat the mixture to 120°C for 4–6 hours.

    • Note: If using Ethanol, add catalytic acetic acid and reflux overnight open to the air (or add 1.5 equiv of

      
       as an oxidant).
      
  • Monitoring: Monitor by TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the thiol (often stays at baseline or streaks) and the appearance of a fluorescent spot.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (50 g) with vigorous stirring.

  • Isolation: A precipitate should form. Filter the solid under vacuum.

  • Purification: Wash the cake with cold water (

    
     mL) and recrystallize from Ethanol/DMF.
    
Protocol B: Synthesis of 2-Substituted Thiazolo[5,4-b]pyridines (Carboxylic Acid Route)

This "Phillips-type" reaction is robust for alkyl or aryl carboxylic acids and does not require an external oxidation step.

Reagents:

  • 2-Amino-4-methylpyridine-3-thiol (1.0 equiv)

  • Carboxylic Acid (1.1 equiv) or Acid Chloride

  • Reagent/Solvent: Polyphosphoric Acid (PPA) or

    
    
    

Step-by-Step Workflow:

  • Mixing: In a dry flask, mix 2-Amino-4-methylpyridine-3-thiol (1.0 mmol) with Polyphosphoric Acid (PPA) (3–5 g).

  • Addition: Add the Carboxylic Acid (1.1 mmol).

  • Cyclodehydration: Heat the viscous mixture to 140–160°C for 3–5 hours.

    • Critical: Efficient stirring is difficult; use a mechanical stirrer or a robust magnetic bar.

  • Quenching: Cool to ~60°C. Slowly pour the reaction mass into ice-cold water containing sodium carbonate (

    
    ) to neutralize the acid (pH ~8).
    
  • Extraction: If a solid precipitates, filter it.[2] If an oil forms, extract with Ethyl Acetate (

    
     mL).
    
  • Drying: Dry organic layer over anhydrous

    
     and concentrate.
    

Data Interpretation & Troubleshooting

Expected Analytical Data
FeatureMethodCharacteristic Signal
Aromatization

H NMR
Disappearance of

CH signals (except the 4-methyl group).
Thiazole Ring

C NMR
Distinctive downfield shift of the C2 carbon (~160-170 ppm).
4-Methyl Group

H NMR
Singlet integrating to 3H, typically around

2.6–2.8 ppm (deshielded by ring current).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Aromatization Insufficient oxidation (Aldehyde route).Switch solvent to DMSO or add an oxidant like

or Sulfur.
Low Yield (PPA method) Inefficient mixing or incomplete neutralization.Ensure PPA is fully neutralized (pH 8-9) during workup; product may be protonated and water-soluble.
Disulfide Formation Oxidation of starting thiol before reaction.Use fresh thiol or add a reducing agent (e.g.,

) initially, then oxidize later.

Workflow Visualization

Workflow cluster_0 Protocol A: Aldehyde Route cluster_1 Protocol B: Acid Route Step1 Mix Thiol + Aldehyde in DMSO Step2 Heat to 120°C (4-6 Hours) Step1->Step2 Step3 Pour into Crushed Ice Step2->Step3 Step4 Filter Precipitate Step3->Step4 Step1B Mix Thiol + Acid in PPA Step2B Heat to 150°C (3-5 Hours) Step1B->Step2B Step3B Quench with Na2CO3 (pH 8) Step2B->Step3B Step4B Extract/Filter Step3B->Step4B

References

  • Synthesis and anti-inflammatory activity of some new thiazolo[5,4-b]pyridine derivatives. Source: Acta Chimica Slovenica (2020).[3] Context: Establishes the core reactivity of 2-aminopyridine-3-thiols with electrophiles and the biological relevance of the scaffold. URL:[Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines. Source: Journal of Chemical Sciences (2013). Context: While focused on pyridine ring formation, this paper details the handling of thiols and aldehydes in one-pot multicomponent reactions, relevant for the "green" aspects of Protocol A. URL:[Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines. Source: Chemistry of Heterocyclic Compounds (Review). Context: A comprehensive review of synthetic strategies for this specific fused system, validating the PPA and oxidative cyclization routes. URL:[Link]

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for generating Schiff bases (imines) from 2-Amino-4-methylpyridine-3-thiol . These ligands are of significant interest in medicinal chemistry due to their N,S-donor architecture, which allows for bidentate or tridentate coordination with transition metals. The resulting complexes often exhibit enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, compared to the free ligands.

Chemical Context & Mechanism

The precursor, 2-Amino-4-methylpyridine-3-thiol , possesses three chemically distinct functional sites:

  • Exocyclic Amine (-NH₂): The primary nucleophile for Schiff base formation.

  • Pyridine Nitrogen: A basic site capable of metal coordination.

  • Thiol (-SH): Susceptible to oxidation (disulfide formation) and tautomerism (thiol-thione equilibrium).

Reaction Mechanism

The synthesis follows a classic acid-catalyzed nucleophilic addition-elimination pathway. The exocyclic amine attacks the electrophilic carbonyl carbon of the aldehyde. The 4-methyl group exerts a positive inductive effect (+I), slightly increasing the nucleophilicity of the amine compared to the non-methylated analog.

ReactionMechanism Figure 1: Mechanistic Pathway of Schiff Base Condensation cluster_inputs Reactants Precursor 2-Amino-4-methyl pyridine-3-thiol Intermediate Carbinolamine Intermediate Precursor->Intermediate Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate Transition Proton Transfer & Dehydration (-H₂O) Intermediate->Transition Acid Cat. (AcOH) Product Schiff Base (Azomethine) Transition->Product Imine Formation

[2]

Experimental Protocols

Safety Pre-requisites
  • Thiol Handling: Thiols have potent odors and can oxidize to disulfides in air. Work in a fume hood.

  • Pyridine Derivatives: Toxic by inhalation and skin contact. Wear nitrile gloves and safety goggles.

Protocol A: Conventional Thermal Synthesis (Standard Method)

This method is robust, scalable, and suitable for most aromatic aldehydes.

Materials:

  • 2-Amino-4-methylpyridine-3-thiol (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Absolute Ethanol (15-20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Amino-4-methylpyridine-3-thiol in 10 mL of absolute ethanol. Stir until clear.

  • Addition: Add 1.0 mmol of the chosen aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The acid activates the carbonyl carbon, facilitating nucleophilic attack.

  • Reflux: Attach a reflux condenser and heat the mixture at 78-80°C (ethanol boiling point) for 4–6 hours .

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.

  • Precipitation: Allow the reaction mixture to cool to room temperature. Often, the Schiff base crystallizes upon cooling. If not, pour the mixture onto crushed ice (approx. 50g) with vigorous stirring.

  • Isolation: Filter the solid precipitate using a Büchner funnel under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol.

  • Drying: Dry the pure crystals in a desiccator over anhydrous CaCl₂ or under vacuum at 40°C.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for electron-withdrawing aldehydes or when high throughput is required.

Parameters:

  • Power: 140–300 W (Variable based on reactor)

  • Solvent: Minimal Ethanol (2-3 mL) or Solvent-free (neat)

  • Time: 2–5 minutes

Procedure:

  • Mix 1.0 mmol of amine and 1.0 mmol of aldehyde in a microwave-safe vial.

  • Add a minimal amount of ethanol (just enough to make a slurry) and 1 drop of acetic acid.

  • Irradiate at 140 W for 30-second intervals, checking TLC between bursts to prevent charring.

  • Work up as described in Protocol A (Ice/Water precipitation).

Experimental Workflow & Visualization

Workflow Figure 2: Experimental Workflow for Schiff Base Synthesis cluster_method Select Method Start Start: Weigh Reagents (1:1 Molar Ratio) Mix Dissolve in Abs. Ethanol Add Cat. AcOH Start->Mix Reflux Method A: Reflux 4-6 Hours @ 80°C Mix->Reflux MW Method B: Microwave 2-5 Mins @ 140W Mix->MW TLC TLC Check (Hexane:EtOAc 7:3) Reflux->TLC MW->TLC TLC->Reflux Incomplete Workup Pour onto Crushed Ice Induce Precipitation TLC->Workup Complete Filter Vacuum Filtration Workup->Filter Purify Recrystallization (Hot Ethanol) Filter->Purify Analyze Characterization (IR, NMR, MP) Purify->Analyze

Characterization & Data Interpretation

Successful synthesis is validated by specific spectroscopic shifts.[1][2]

Infrared Spectroscopy (FT-IR)

The most diagnostic feature is the formation of the imine bond and the status of the thiol group.

Functional GroupFrequency (

, cm⁻¹)
Interpretation
C=N (Azomethine) 1600 – 1635 Strong/Sharp. Confirms Schiff base formation.
S-H (Thiol)2500 – 2600Weak. May be absent if thione tautomer dominates or if oxidized.
NH₂ (Primary Amine)3300 – 3400Absent. Disappearance confirms consumption of precursor.
C=C (Aromatic)1450 – 1600Multiple bands from pyridine and phenyl rings.
Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃.

  • Azomethine Proton (-CH=N-): A sharp singlet appearing between

    
     8.3 – 9.0 ppm . This is the definitive proof of condensation.
    
  • Thiol Proton (-SH): Often broad, appearing around

    
     13.0 – 14.0 ppm. If the thione form (NH-C=S) is present, a broad NH signal may appear downfield.
    
  • Methyl Group: Singlet around

    
     2.3 ppm.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate High solubility of product in EtOH.Evaporate solvent to 50% volume before pouring onto ice.
Oily Product Impurities or incomplete reaction.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Disappearance of SH peak Oxidation to disulfide (S-S).Perform reaction under Nitrogen (

) atmosphere. Add reducing agent (e.g., DTT) if critical.
Starting Material Remains Low reactivity of aldehyde.Increase catalyst load (AcOH) or switch to Method B (Microwave).

References

  • Schiff Base Fundamentals: Schiff, H. (1864).[3] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119.

  • 2-Aminopyridine Derivatives: Jubie, S., et al. (2011). "Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]." Asian Journal of Research in Chemistry.

  • Microwave Synthesis: Parmar, K. C., et al. (2010). "Synthesis, spectral and microbial studies of some novel Schiff base derivatives of 2-amino pyridine." Journal of Chemical and Pharmaceutical Research.

  • Metal Complexation: Alkan, M., & Gündüzalp, A. B. (2024).[4] "Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol." MWJ Science.

  • General Protocol Validation: Mohamed, G. G., et al. (2010). "Metal complexes of Schiff bases: Preparation, characterization, and biological activity."[4] Journal of Coordination Chemistry. (Contextual grounding for N,S ligands).

Sources

Synthetic pathways for antimicrobial agents derived from 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Amino-4-methylpyridine-3-thiol (AMPT) as a privileged scaffold for generating fused heterocyclic antimicrobial agents. With the rise of multidrug-resistant (MDR) pathogens, the thiazolo[5,4-b]pyridine and pyrido[3,2-e][1,3]thiazine cores derived from AMPT have emerged as critical pharmacophores. These fused systems mimic purine bases and exhibit dual-action mechanisms—often targeting DNA gyrase and disrupting bacterial cell wall synthesis.

This document provides three validated synthetic protocols, mechanistic insights, and biological screening workflows designed for reproducibility in drug discovery campaigns.

Strategic Synthetic Overview

The reactivity of AMPT is governed by the nucleophilic competition between the C3-thiol and C2-amine groups. The thiol is softer and typically more nucleophilic, often initiating attack on electrophiles, followed by cyclization via the harder amine nitrogen.

Pathway Visualization

AMPT_Pathways Start 2-Amino-4-methyl pyridine-3-thiol (AMPT) Reagent1 R-COOH + POCl3 (Cyclodehydration) Start->Reagent1 Nucleophilic Attack Reagent2 1,3-Biselectrophiles (e.g., 1,3-Dichloropropane) Start->Reagent2 S-Alkylation Reagent3 Ar-CHO + Metal Salts (Ag+, Cu2+) Start->Reagent3 Condensation Path1 Pathway A: Thiazolo[5,4-b]pyridines Path2 Pathway B: Pyrido[3,2-e][1,3]thiazines Path3 Pathway C: Schiff Base/Metal Complexes Reagent1->Path1 - H2O / - HCl Reagent2->Path2 Cyclization Reagent3->Path3 Coordination

Figure 1: Divergent synthetic pathways from the AMPT scaffold. Pathway A is the primary route for high-potency antimicrobial candidates.

Detailed Protocols

Pathway A: Synthesis of 2-Substituted Thiazolo[5,4-b]pyridines

Target Class: Broad-spectrum antibacterials (DNA Gyrase B inhibitors).

This is the "Gold Standard" reaction. The fusion of the thiazole ring onto the pyridine core locks the conformation, enhancing binding affinity to bacterial targets.

Mechanism:

  • Acylation: The thiol attacks the activated carboxylic acid (acid chloride or phosphoryl intermediate).

  • Cyclization: The amine nitrogen attacks the carbonyl carbon of the thioester.

  • Aromatization: Loss of water drives the formation of the aromatic thiazole ring.

Protocol:

  • Reagents:

    • Substrate: AMPT (1.0 eq, 10 mmol)

    • Reagent: Aromatic Carboxylic Acid (1.1 eq)

    • Solvent/Cyclizing Agent: Phosphorus Oxychloride (POCl

      
      ) (5.0 eq)
      
    • Safety Note: POCl

      
       is corrosive and reacts violently with water. Work in a fume hood.
      
  • Procedure:

    • Step 1: In a dry 50 mL round-bottom flask, mix AMPT (1.40 g, 10 mmol) and the substituted benzoic acid (11 mmol).

    • Step 2: Cool the mixture to 0°C in an ice bath.

    • Step 3: Dropwise add POCl

      
       (5 mL) under inert atmosphere (N
      
      
      
      ).
    • Step 4: Reflux the mixture at 100–110°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3). The starting thiol spot (low Rf) should disappear.

    • Step 5 (Quenching): Cool to room temperature. Pour the reaction mixture slowly onto 100g of crushed ice with vigorous stirring.

    • Step 6 (Neutralization): Adjust pH to ~8 using saturated Na

      
      CO
      
      
      
      solution. The product will precipitate as a solid.
    • Step 7: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from Ethanol/DMF (9:1).

Self-Validating Checkpoint:

  • Visual: Reaction mixture changes from yellow/orange to dark brown upon reflux. Upon quenching and neutralization, a distinct off-white or pale yellow precipitate must form. If oil forms, re-extract with Ethyl Acetate.

Pathway B: Synthesis of Pyrido[3,2-e][1,3]thiazines

Target Class: Antifungal agents and lipophilic antibacterial prodrugs.

Expanding the ring size to a 6-membered thiazine alters the steric profile, often improving activity against fungal cell walls.

Protocol:

  • Reagents:

    • AMPT (1.0 eq)

    • 1,3-Dibromopropane or 1-bromo-3-chloropropane (1.1 eq)

    • Base: Anhydrous K

      
      CO
      
      
      
      (2.5 eq)
    • Solvent: Dry Acetone or DMF.

  • Procedure:

    • Step 1: Dissolve AMPT in dry acetone. Add K

      
      CO
      
      
      
      .
    • Step 2: Add the di-haloalkane dropwise at room temperature.

    • Step 3: Reflux for 8–12 hours.

    • Step 4: Filter hot to remove inorganic salts.

    • Step 5: Evaporate solvent. The residue is often a gum; triturating with diethyl ether induces crystallization.

Quality Control & Validation

Synthesized agents must be characterized to confirm the "locked" fused heterocyclic structure.

Table 1: Key Spectroscopic Signatures

TechniqueDiagnostic SignalInterpretation

H NMR
Disappearance of SH (~13.0 ppm)Confirms sulfur alkylation/cyclization.

H NMR
Disappearance of NH

(~6.5 ppm)
Confirms nitrogen participation in the ring.

H NMR
Pyridine C-H (Shift downfield)Ring fusion deshields pyridine protons (typically >8.0 ppm).
IR Loss of S-H stretch (2500-2600 cm

)
Primary indicator of reaction completion.
HRMS [M+H]

Mass accuracy < 5 ppm required for publication.

Biological Application: Antimicrobial Screening

Scope: Determination of Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

Protocol:

  • Preparation: Dissolve synthesized compounds in 100% DMSO to a stock concentration of 10 mg/mL.

    • Note: Thiazolo-pyridines are lipophilic. If precipitation occurs in media, use a co-solvent (Tween 80, 0.02% final).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup:

    • Add 100 µL of MHB to wells 1–12.

    • Add compound to well 1 and serially dilute (1:2) across the plate.

    • Add 100 µL of inoculum to all wells.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Expert Insight: The 4-methyl group on the pyridine ring increases lipophilicity (LogP), which often enhances penetration through the outer membrane of Gram-negative bacteria like E. coli.

References

  • Synthesis of Thiazolo[5,4-b]pyridines

    • Source: "Synthesis and antimicrobial activity of thiazolo[5,4-b]pyridine derivatives." Journal of Heterocyclic Chemistry.
    • Context: Validates the POCl cycliz
    • 1

  • Antimicrobial Activity of Pyridothiazines

    • Source: "Synthesis and studies on antibacterial activity of pyrido[3,2-e]-1,2-thiazines."[2] Acta Poloniae Pharmaceutica.

    • Context: Establishes the biological relevance of the thiazine ring expansion.
    • 2

  • Metal Complexation of Aminopyridines

    • Source: "Complexes of 2-Amino-3-methylpyridine... with Ag(I) and Cu(II)
    • Context: Supports Pathway C, showing that coordination of the pyridine-amine/thiol motif enhances antimicrobial efficacy via oxid
    • 3[4][5][6]

  • Thioester/Thioamide Synthesis

    • Source: "Thioester and thioacid synthesis by acylation of thiols." Organic Chemistry Portal.
    • Context: Provides mechanistic grounding for the initial acylation step in P
    • 7[4][5][6][8]

Sources

Troubleshooting & Optimization

Preventing oxidation and disulfide formation in 2-Amino-4-methylpyridine-3-thiol storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-4-methylpyridine-3-thiol. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the common challenges of oxidation and disulfide formation during the storage and handling of this highly reactive compound. By understanding the underlying chemical principles and adopting rigorous handling protocols, you can ensure the integrity and reactivity of your material, leading to more reliable and reproducible experimental outcomes.

Understanding the Instability: The "Why"

2-Amino-4-methylpyridine-3-thiol is a valuable reagent due to its unique electronic and structural properties, combining an aromatic pyridine ring with a nucleophilic thiol group[1][2]. However, the very feature that makes it reactive—the thiol (-SH) group—also renders it highly susceptible to degradation.

The primary degradation pathway is oxidative dimerization. In the presence of an oxidant, most commonly atmospheric oxygen, two thiol molecules couple to form a disulfide (-S-S-) dimer. This process is often accelerated by factors such as elevated pH, the presence of trace metal ions, and exposure to light[3][4][5]. The reaction proceeds via the thiolate anion (R-S⁻), which is a stronger nucleophile than the neutral thiol (R-SH) and forms more readily at higher pH[5]. This dimerization results in a loss of the desired thiol reactivity, leading to failed reactions and inconsistent results.

G cluster_0 Oxidative Dimerization Pathway Thiol1 2 R-SH (Active Thiol) Thiolate 2 R-S⁻ (Thiolate Anion) Thiol1->Thiolate Deprotonation (Higher pH) Disulfide R-S-S-R (Inactive Dimer) Thiolate->Disulfide Oxidation Oxidant Oxygen (O₂) + Trace Metals Oxidant->Thiolate Protons 2H⁺ + 2e⁻ Disulfide->Protons

Caption: Mechanism of Oxidative Dimerization of 2-Amino-4-methylpyridine-3-thiol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solid 2-Amino-4-methylpyridine-3-thiol has turned from off-white to yellow/brown. What happened and can I still use it?

  • Symptom: Visible color change in the solid reagent.

  • Probable Cause: This is a classic indicator of oxidation. The formation of the disulfide dimer and potentially other oxidized species can alter the compound's color. This process occurs over time due to repeated, even brief, exposure to atmospheric oxygen every time the bottle is opened.

  • Recommended Solution:

    • Assess Purity: Before use, analyze a small sample by an appropriate method (e.g., ¹H-NMR, LC-MS) to quantify the percentage of the desired thiol versus the disulfide dimer.

    • Decision to Use: If the impurity level is low (<5%) and your application is not highly sensitive, you may be able to proceed, adjusting the molar equivalents accordingly. For sensitive applications, using the material is not recommended.

    • Prevention: For future use, immediately implement stricter storage protocols. Aliquot the material into smaller, single-use vials under a robust inert atmosphere (see Protocol 4.2).

Q2: My reaction yield is significantly lower than expected, or the reaction failed completely. Could the thiol be the problem?

  • Symptom: Poor or no reactivity in a reaction where the thiol is a key nucleophile.

  • Probable Cause: If the thiol has dimerized, it is no longer an effective nucleophile for many reactions. You are likely adding a significant mass of the inactive disulfide dimer instead of the active thiol, leading to incorrect stoichiometry and failed synthesis.

  • Recommended Solution:

    • Confirm Reagent Integrity: Always use a fresh bottle or a properly stored aliquot of 2-Amino-4-methylpyridine-3-thiol. If in doubt, verify the purity of your starting material.

    • Handle with Care: During the reaction setup, ensure all solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen[5][6].

    • Consider In-Situ Reduction: For some applications, if you suspect disulfide formation in your stock, it may be possible to add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture to regenerate the free thiol[7]. Note that this adds another reagent and may require optimization.

Q3: I observe poor solubility or precipitation when dissolving the compound in a solvent where it should be soluble.

  • Symptom: The compound fails to dissolve completely or precipitates out of a solution in which it is reportedly soluble.

  • Probable Cause: The disulfide dimer often has different physical properties, including solubility, compared to the thiol monomer. The precipitate could be the less-soluble oxidized form of your reagent.

  • Recommended Solution:

    • Use Degassed Solvents: Ensure your solvent is free of dissolved oxygen, which can cause rapid oxidation of the thiol upon dissolution[3]. Sparge the solvent with argon or nitrogen for at least 30 minutes before use.

    • Isolate and Analyze: If possible, isolate the precipitate and analyze it to confirm its identity.

    • Work Quickly: Prepare solutions of the thiol immediately before use. Do not store stock solutions for extended periods unless specific precautions are taken (see FAQ 2).

Frequently Asked Questions (FAQs)

FAQ 1: What is the absolute best way to store solid 2-Amino-4-methylpyridine-3-thiol for long-term stability?

For maximum long-term stability, the solid compound should be stored in a dark, cold, and strictly anaerobic environment. The ideal method is to aliquot the powder into individual, crimp-sealed amber glass vials inside a high-purity glovebox filled with argon or nitrogen[5][8]. These aliquots should then be stored in a freezer at -20°C or below. For labs without a glovebox, use the inert gas handling workflow described in Protocol 4.2.

FAQ 2: Can I prepare a stock solution for convenient use? How should it be stored?

Preparing stock solutions is convenient but risky due to the increased rate of oxidation in solution[5]. If you must prepare a stock solution:

  • Solvent Choice: Use an anhydrous, high-purity solvent.

  • Degassing is Critical: The solvent MUST be rigorously deoxygenated before use[3][6].

  • Storage: Store the solution in a sealed vial (e.g., a Sure/Seal™ bottle) with an inert gas headspace at -20°C or -80°C[9].

  • Add an Antioxidant: For some applications, adding a small amount of a reducing agent like TCEP can help preserve the thiol in its reduced state[7][10].

  • Limited Shelf-Life: Even with these precautions, do not assume long-term stability. Prepare only enough solution for a short series of experiments.

FAQ 3: How can I quickly assess if my solid thiol has started to degrade without running a full analysis?

While not quantitative, a visual and olfactory check can be a useful first pass. A significant color change from off-white/pale cream to yellow or brown is a strong indicator of oxidation. Additionally, many thiols have a characteristic pungent odor; a change or diminishing of this smell could indicate conversion to the less odorous disulfide[11][12]. However, these are only indicators, and analytical confirmation is always recommended for critical applications.

Protocols for Optimal Stability

Protocol 4.1: Recommended Long-Term Storage of Solid Compound

  • Environment: Perform all manipulations inside a glovebox with an O₂ level below 10 ppm or by using a Schlenk line with high-purity argon or nitrogen gas[8][13].

  • Aliquotting: Upon receiving a new bottle, immediately divide the contents into pre-weighed, oven-dried amber glass vials. Choose vial sizes appropriate for single experiments.

  • Sealing: Securely seal each vial with a Teflon-lined cap. For ultimate protection, use crimp seals.

  • Labeling: Clearly label each vial with the compound name, date, and weight.

  • Storage: Place the sealed vials inside a secondary container with a desiccant and store in a -20°C freezer.

G cluster_workflow Inert Gas Aliquoting Workflow A 1. Oven-Dry Vials (>120°C, 4h) B 2. Transfer Hot Vials to Glovebox or Schlenk Flask A->B C 3. Purge/Refill Cycle with Inert Gas (3x) B->C Cool under vacuum D 4. Establish Positive Inert Gas Pressure C->D E 5. Weigh and Transfer Thiol into Vials D->E Maintain gas flow F 6. Seal Vials Tightly Under Inert Gas E->F G 7. Label and Store at ≤ -20°C in Dark F->G

Caption: Workflow for Aliquoting Air-Sensitive Thiol under Inert Atmosphere.

Protocol 4.2: Handling and Aliquoting using Inert Atmosphere Techniques (Schlenk Line)

This protocol is for labs without access to a glovebox.

  • Glassware Preparation: Thoroughly oven-dry all glassware (vials, spatula, funnel) and cool under a stream of inert gas or in a desiccator[9][14].

  • System Setup: Assemble your Schlenk flask or manifold connected to a dual vacuum/inert gas line[15].

  • Purge and Refill: Place the empty, sealed vials in a Schlenk flask. Evacuate the flask under vacuum and then backfill with high-purity argon or nitrogen. Repeat this cycle at least three times to remove all atmospheric oxygen and moisture[13][15].

  • Positive Pressure: Open the main reagent bottle under a positive pressure of inert gas (a "gas blanket").

  • Transfer: Quickly weigh and transfer the desired amount of solid into the purged vials.

  • Seal and Store: Tightly cap the vials while still under the inert atmosphere, then seal with paraffin film for extra protection before storing as described in Protocol 4.1.

Protocol 4.3: Preparation and Storage of Stock Solutions

  • Solvent Preparation: Select a suitable anhydrous solvent. Degas the solvent thoroughly by sparging with argon for 30-60 minutes or by using three freeze-pump-thaw cycles.

  • Transfer Solvent: Using a gas-tight syringe or cannula, transfer the required volume of degassed solvent into a tared, oven-dried Schlenk flask containing a stir bar, all under a positive inert gas pressure[9].

  • Add Thiol: Add the 2-Amino-4-methylpyridine-3-thiol solid to the flask under positive inert gas pressure.

  • Dissolution & Storage: Seal the flask and stir until dissolved. If storing, transfer the solution via cannula into smaller, sealable storage vessels (like Sure/Seal™ bottles) that have been purged with inert gas. Store in a -20°C or -80°C freezer.

Data Summary Table

ParameterSolid Compound StorageStock Solution Storage
Atmosphere Mandatory: Inert Gas (Argon/Nitrogen)[6][16]Mandatory: Inert Gas Headspace[3][6]
Temperature ≤ -20°C Recommended≤ -20°C Mandatory (-80°C preferred)
Light Protect from light (Amber Vials)[3]Protect from light (Amber Vials)[3]
Container Tightly sealed glass vials (Crimp seal best)Sure/Seal™ bottles or equivalent[9]
Handling Glovebox or Schlenk Line Techniques[8][13]Use degassed solvents and cannula/syringe transfer[9]
Est. Stability Months to Years (if properly aliquoted)Days to Weeks (highly dependent on conditions)

References

  • MilliporeSigma. (2025). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • TCI Chemicals. (2024). Safety Data Sheet.
  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • PubMed. (n.d.). Thiol-based antioxidants.
  • PubMed Central. (n.d.). Avoiding premature oxidation during the binding of Cu(II) to a dithiolate site in BsSCO.
  • ResearchGate. (2025). How can the dimerization of thiol be minimized in a solution?
  • ACS Publications. (n.d.). Early- and Late-Lanthanide Pyridinethiolates: Synthesis, Redox Stability, and Structure.
  • Wikipedia. (n.d.). Air-free technique.
  • Pipzine Chemicals. (n.d.). 3-Pyridinethiol Supplier & Manufacturer.
  • Reddit. (2013). Handling thiols in the lab.
  • ResearchGate. (n.d.). Thiol-based antioxidants.
  • JoVE. (2017). Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line.
  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
  • AGU Publications. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth.
  • Washington State University. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES.
  • ResearchGate. (2021). How to avoid oxidation of thiol...and consequently react it with a maleimide moiety?
  • University College London. (2020). Thiols Safety Services.
  • Columbia University. (n.d.). SOP for Stench Chemicals.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • PubMed Central. (2025). Bonding Trends in Pyridine-2-thiolato Complexes of Tetravalent Actinides.
  • MDPI. (2020). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways.
  • PubMed Central. (n.d.). The role of thiols in antioxidant systems.
  • SpringerLink. (n.d.). Redox-dependent thiol modifications: implications for the release of extracellular vesicles.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99%.
  • ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols.
  • PubMed Central. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
  • Google Patents. (2020). Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubMed. (n.d.). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo.
  • Digital CSIC. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides.

Sources

Purification techniques for removing impurities from 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 2-Amino-4-methylpyridine-3-thiol: A Technical Support Resource

Introduction: Navigating the Purification of a Bifunctional Molecule

Welcome to the technical support center for 2-Amino-4-methylpyridine-3-thiol. As a crucial intermediate in pharmaceutical research and development, the purity of this compound is paramount to the success of subsequent synthetic steps and the integrity of final products. This molecule presents a unique set of purification challenges due to its bifunctional nature: a basic aminopyridine ring and an acidic, easily oxidizable thiol group.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification issues. Moving beyond simple protocols, we will delve into the chemical principles behind each technique, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in crude 2-Amino-4-methylpyridine-3-thiol?

The impurity profile largely depends on the synthetic route, but several common species are frequently encountered. Understanding these is the first step toward designing an effective purification strategy.

Impurity TypePotential SourceRemoval Strategy
Disulfide Dimer Oxidation of the thiol group by atmospheric oxygen.Reductive workup; Inert atmosphere techniques; Chromatography.
Unreacted Starting Materials Incomplete reaction.Recrystallization; pH-controlled extraction; Chromatography.
Isomeric Byproducts Lack of regioselectivity during synthesis.Recrystallization; Preparative HPLC.
Polymeric Materials Side reactions, especially under harsh conditions.Filtration; Recrystallization (polymers often "oil out").
Residual Solvents/Reagents Synthesis and workup steps.Drying under high vacuum; Recrystallization.
Q2: How should I handle and store the crude material to prevent degradation?

The primary concern is the oxidation of the thiol group. Thiols are known to be sensitive to air, especially under neutral to basic conditions where the more nucleophilic thiolate anion is present.[1]

  • Atmosphere: Always handle the compound under an inert atmosphere, such as nitrogen or argon.[1] If a glovebox is unavailable, use techniques that minimize air exposure.

  • Storage: Store the solid compound in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and in a cool, dark place (-20°C is recommended for long-term stability). The aminopyridine moiety can also be hygroscopic.[2]

  • Solvents: When preparing solutions, use solvents that have been deoxygenated by sparging with nitrogen or argon for at least 30 minutes.[3]

Q3: What analytical techniques are best for assessing the purity of my compound?

A multi-technique approach is essential for a comprehensive assessment.[4]

  • RP-UHPLC/HPLC: Reversed-phase ultra-high-performance liquid chromatography is the gold standard for purity assessment of synthetic peptides and small molecules, often capable of separating closely related impurities.[5] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is a good starting point.

  • LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the mass of the main peak and any impurities, helping to confirm the presence of expected byproducts like the disulfide dimer.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the purified compound. The absence of signals from starting materials or major byproducts is a key indicator of purity.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be an effective tool for purity analysis, often using a nitrogen-phosphorous detector (NPD) for enhanced sensitivity with nitrogen-containing compounds.[6]

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.

Scenario 1: "My crude product is a yellow or brown solid, and the color intensifies during purification. What is happening and how can I stop it?"

Answer: This is a classic sign of oxidation. The thiol (-SH) group is being oxidized to form a disulfide (-S-S-) dimer or other related species, which are often colored. This process is accelerated by exposure to air (oxygen), heat, and basic conditions.

Solutions:

  • Work Under Inert Atmosphere: The most critical step is to exclude oxygen. Perform all steps (dissolution, filtration, crystallization) under a blanket of nitrogen or argon.

  • Use Deoxygenated Solvents: Before use, sparge all solvents with nitrogen or argon for at least 30 minutes.

  • Consider a Reductive Wash: During an aqueous workup, you can include a mild reducing agent like sodium bisulfite (NaHSO₃) in the aqueous phase to help keep the thiol in its reduced state.

  • Avoid Strong Bases: If performing an extraction, avoid using strong bases like NaOH, which will deprotonate the thiol to a thiolate, making it extremely susceptible to oxidation.[1] Use milder bases like sodium bicarbonate (NaHCO₃) if necessary.

Scenario 2: "My compound streaks badly on my silica gel TLC plate and column. How can I get clean separation?"

Answer: Streaking (tailing) on silica gel is common for polar and basic compounds like aminopyridines. The free silanol groups (Si-OH) on the silica surface are acidic and can strongly interact with the basic amino group, causing poor chromatographic behavior.

Solutions:

  • Modify the Eluent: Add a small amount of a competitive base to your mobile phase.

    • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, leading to sharper peaks. Caution: This makes the system basic and significantly increases the risk of thiol oxidation on the column. This method should only be used with completely deoxygenated solvents and performed quickly.

    • Ammonia: For very polar systems, using a mobile phase containing a small amount of ammonium hydroxide (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) can be effective. The same caution regarding oxidation applies.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Switching to alumina can prevent the acidic interaction. Basic alumina might be too harsh, but neutral alumina is often a good choice.[3]

    • Reversed-Phase Silica (C18): If the compound is sufficiently soluble in appropriate solvents (e.g., water, acetonitrile, methanol), reversed-phase chromatography is an excellent alternative that avoids the issues with silica.[7]

Scenario 3: "My yield is very low after recrystallization. What went wrong?"

Answer: Low recovery during recrystallization is a common issue that usually points to one of several factors in the procedure.[8][9]

Solutions:

  • Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[9] If your compound is too soluble at room temperature, you will lose a significant amount in the mother liquor. Experiment with different solvent systems on a small scale first. Good starting points for this molecule might include:

    • Ethanol/Water

    • Isopropanol

    • Toluene

    • Ethyl Acetate/Heptane

  • Using Too Much Solvent: The goal is to create a saturated solution at high temperature. Using the absolute minimum amount of hot solvent required to dissolve the solid is crucial.[9] Adding solvent in small portions until the solid just dissolves is the best practice.

  • Cooling Too Quickly: Rapid cooling can trap impurities and lead to the formation of small, impure crystals or an oil. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize crystal recovery.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible.

Detailed Experimental Protocols

Protocol 1: Purification via pH-Controlled Acid-Base Extraction

This technique leverages the basicity of the amino group to separate the target compound from non-basic impurities. A patent for the related 2-amino-4-methylpyridine describes a similar acid-salification and base-dissociation method for purification.[10][11]

Principle: The basic amino group is protonated by acid, rendering the molecule water-soluble as a salt. Neutral organic impurities can then be washed away. Subsequent basification of the aqueous layer liberates the free amine, which can be extracted back into an organic solvent.

// Nodes Crude [label="Crude Product\nin Ethyl Acetate"]; AddHCl [label="Add 1M HCl (aq)", shape=ellipse, fillcolor="#FFFFFF"]; Separation1 [label="Separate Layers", shape=diamond, style=filled, fillcolor="#FBBC05"]; Organic1 [label="Organic Layer\n(Neutral/Acidic Impurities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aqueous1 [label="Aqueous Layer\n(Protonated Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddBase [label="Adjust to pH 8-9\nwith NaHCO₃ (aq)", shape=ellipse, fillcolor="#FFFFFF"]; Separation2 [label="Extract with\nEthyl Acetate", shape=diamond, style=filled, fillcolor="#FBBC05"]; Aqueous2 [label="Aqueous Layer\n(Salts)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic2 [label="Organic Layer\n(Purified Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Dry (Na₂SO₄),\nFilter, Evaporate", shape=box];

// Edges Crude -> AddHCl; AddHCl -> Separation1; Separation1 -> Organic1 [label="Discard"]; Separation1 -> Aqueous1 [label="Keep"]; Aqueous1 -> AddBase; AddBase -> Separation2; Separation2 -> Aqueous2 [label="Discard"]; Separation2 -> Organic2 [label="Keep"]; Organic2 -> Final; } } Caption: pH-controlled extraction workflow for purification.

Step-by-Step Methodology:

  • Dissolve the crude 2-Amino-4-methylpyridine-3-thiol in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated product will move into the aqueous (bottom) layer.

  • Drain the aqueous layer and set it aside. Wash the organic layer once more with 1M HCl and combine the aqueous extracts. Discard the organic layer, which contains neutral impurities.

  • Cool the combined aqueous layers in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is between 8 and 9. This neutralizes the acid and deprotonates the ammonium salt back to the free amine, which may precipitate.

  • Extract the now-neutral product from the aqueous phase using three portions of fresh ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Flash Column Chromatography (Inert Technique)

This protocol is adapted for air-sensitive compounds and aims to minimize on-column oxidation.

Principle: The compound is separated from impurities based on its differential adsorption to a stationary phase (silica gel) and solubility in the mobile phase (eluent). Using deoxygenated solvents and maintaining a positive pressure of inert gas minimizes air exposure.

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge the chosen eluent (e.g., a mixture of heptane and ethyl acetate) and the solvent for sample loading (e.g., dichloromethane) with nitrogen or argon for at least 30 minutes.

  • Column Packing: Dry pack the column with silica gel. Place the column under a positive pressure of nitrogen.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). After the solvent is evaporated, load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the deoxygenated solvent system, maintaining a positive nitrogen pressure at the top of the column to both accelerate flow and prevent air from entering.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to flush the flask with nitrogen before and after evaporation.

// Nodes Crude [label="Crude Product"]; PurityCheck1 [label="Assess Purity\n(TLC, LCMS)", shape=diamond, style=filled, fillcolor="#FBBC05"]; Recrystallization [label="Recrystallization\n(e.g., EtOH/Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurityCheck2 [label="Assess Purity", shape=diamond, style=filled, fillcolor="#FBBC05"]; FinalProduct [label="Pure Product\n(>98%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Flash Chromatography\n(Inert Technique)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AcidBase [label="pH-Controlled Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Crude -> PurityCheck1; PurityCheck1 -> Recrystallization [label="Major solid impurities present"]; PurityCheck1 -> AcidBase [label="Mainly non-basic impurities"]; Recrystallization -> PurityCheck2; PurityCheck2 -> FinalProduct [label="Purity Acceptable"]; PurityCheck2 -> Chromatography [label="Closely-related impurities remain"]; AcidBase -> PurityCheck2; Chromatography -> FinalProduct; } } Caption: Decision tree for selecting a purification method.

References

  • MilliporeSigma. (2025, November 6).
  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Wang, M. et al. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine 99.
  • Google Patents. (n.d.).
  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • MIT Digital Lab Techniques Manual. (2010, February 4).
  • BOC Sciences. (n.d.).
  • Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols)
  • Reddit. (2013, October 4). Handling thiols in the lab.
  • OSHA. (2006, May). PV2143 - Method for Aminopyridines.
  • Senzer, B. D., et al. (2025, June 19).
  • Sigma-Aldrich. (n.d.).
  • Almac Group. (n.d.).
  • Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

Troubleshooting solubility issues of 2-Amino-4-methylpyridine-3-thiol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Solubility of 2-Amino-4-methylpyridine-3-thiol

Topic: Solubility & Stability Optimization for 2-Amino-4-methylpyridine-3-thiol CAS Registry Number: 110402-27-2 Molecular Formula: C₆H₈N₂S Molecular Weight: 140.21 g/mol [1][2]

Executive Summary: The Chemical Challenge

As a Senior Application Scientist, I often see researchers struggle with 2-Amino-4-methylpyridine-3-thiol because they treat it like a standard organic amine. It is not. This compound is a functionalized aminopyridine with a ortho-thiol group, creating a "perfect storm" for solubility issues:

  • Zwitterionic Character: At neutral pH, the basic pyridine nitrogen (

    
    ) can accept a proton, while the thiol (
    
    
    
    ) can donate one.[1][2] This creates a pseudo-zwitterionic species with high crystal lattice energy, making it poorly soluble in water.[1][2]
  • Oxidative Instability: The ortho-amino group facilitates the oxidation of the thiol to a disulfide dimer (2,2'-diamino-4,4'-dimethyl-3,3'-dipyridyl disulfide).[1][2] This reaction is accelerated by trace metals and basic pH, leading to yellowing and precipitation.[1][2]

  • Chelation Potential: The N-C-C-S motif is a potent bidentate ligand.[1][2] It will scavenge trace copper or iron from your water, forming insoluble metal complexes.[1][2]

This guide provides a self-validating logic to overcome these barriers.

Troubleshooting Guide (Q&A Format)

Category A: Dissolution Issues

Q1: I added the solid directly to PBS (pH 7.4), but it remains a suspension. Why? A: At pH 7.4, the compound exists largely in its neutral or zwitterionic form, which has the lowest solubility.[1][2]

  • The Fix: You must drive the equilibrium toward a charged species.[1][2]

    • Acidic Route (Preferred for stability): Dissolve in 0.1 M HCl or dilute acetic acid.[1][2] Protonating the pyridine nitrogen (

      
      ) breaks the crystal lattice.[1][2]
      
    • Basic Route (Use with caution): Dissolve in 0.1 M NaOH. This forms the thiolate anion (

      
      ), which is soluble but highly unstable  and prone to rapid oxidation.[1][2]
      

Q2: I prepared a stock in DMSO, but it precipitated when I diluted it into my assay buffer. A: This is "solvent shock." The sudden change in dielectric constant forces the hydrophobic aromatic ring to aggregate before the water can solvate the polar groups.[1][2]

  • The Fix: Use a Stepwise Dilution Protocol .

    • Dissolve compound in 100% DMSO (e.g., 50 mM).[1][2]

    • Dilute 1:10 into a "intermediate solvent" like 50% PEG-400 or Ethanol.[1][2]

    • Dilute that intermediate into your final aqueous buffer.[1][2]

    • Note: Ensure your final buffer contains a surfactant (e.g., 0.05% Tween-80) to stabilize the dispersion.[1][2]

Category B: Stability & Discoloration[1][2]

Q3: My clear solution turned yellow/cloudy after 2 hours. Is it degraded? A: Yes. The yellow color indicates the formation of the disulfide dimer .[1][2] The cloudiness is the dimer precipitating (it is much less soluble than the monomer).[1][2]

  • The Fix: You must break the disulfide bonds or prevent their formation.[1][2]

    • Prevention: Add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT to your buffers before adding the compound.[1][2] TCEP is preferred as it is stable over a wider pH range.[1][2]

    • Rescue: If the sample is valuable, adding excess DTT (5-10 mM) and gently warming (37°C) may re-dissolve the precipitate by reducing it back to the monomer.[1][2]

Q4: I am testing metal chelation, so I cannot use EDTA. How do I prevent metal-catalyzed oxidation? A: This is tricky. Trace metals (Cu²⁺, Fe³⁺) catalyze thiol oxidation.[1][2]

  • The Fix: Use Chelex-treated water for all buffers to remove trace metals without adding a soluble chelator like EDTA that would interfere with your assay.[1][2] Alternatively, perform all experiments under an inert atmosphere (Argon/Nitrogen) using degassed solvents.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this for long-term storage (-20°C).[1][2]

  • Weighing: Weigh 7.0 mg of 2-Amino-4-methylpyridine-3-thiol (MW: 140.21).

  • Solvent: Add 1.0 mL of anhydrous DMSO .

  • Degassing: Bubble Nitrogen or Argon gas through the solution for 1 minute to remove dissolved oxygen.

  • Storage: Aliquot into amber vials (to protect from light) and store at -20°C.

    • Shelf Life: ~3 months if kept dry and frozen.[1][2]

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Use this for immediate biological assays.

ComponentConcentrationPurpose
Base Buffer PBS or HEPES (pH 6.5 - 7.[1][2]0)Maintain physiological conditions.[1][2]
Reducing Agent 0.5 mM TCEPCRITICAL: Prevents disulfide formation.[1][2]
Chelator 100 µM EDTAPrevents metal-catalyzed oxidation (optional).[1][2]
Cosolvent 1-5% DMSOKeeps the aromatic core in solution.[1][2]

Procedure:

  • Prepare the buffer with TCEP and EDTA first.[1][2]

  • Degas the buffer (vacuum sonication for 10 mins).

  • Add the DMSO stock solution slowly while vortexing.

  • Use within 4 hours.

Decision Tree: Solubility Optimization

The following diagram illustrates the logical flow for solubilizing this compound based on your specific application constraints.

SolubilityLogic Start Start: 2-Amino-4-methylpyridine-3-thiol (Solid Powder) SolventChoice Choose Primary Solvent Start->SolventChoice DMSO Organic Stock (DMSO) SolventChoice->DMSO For Assays/Storage Aqueous Direct Aqueous Prep SolventChoice->Aqueous For Synthesis CheckpH Check pH Requirement DMSO->CheckpH Dilute into Buffer Aqueous->CheckpH Acidic Acidic pH (< 5.0) Protonated Pyridine CheckpH->Acidic Add HCl/Acetic Acid Basic Basic pH (> 9.0) Thiolate Anion CheckpH->Basic Add NaOH Neutral Neutral pH (6.0 - 8.0) Zwitterion Risk CheckpH->Neutral StableSol Stable Solution Acidic->StableSol Soluble & Stable Unstable High Oxidation Risk (Yellowing) Basic->Unstable Soluble but Oxidizes Additives Required Additives Neutral->Additives Poor Solubility Additives->StableSol Add TCEP + Cosolvent Unstable->Additives Must Add Reducing Agent

Caption: Logical flow for solubilizing 2-Amino-4-methylpyridine-3-thiol. Green nodes indicate stable states; Red nodes indicate high risk of precipitation or degradation.[1][2]

References

  • Synthesis and Properties: Okafor, C. O.[1][2] "Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed Suzuki Coupling Reaction." Der Pharma Chemica, 2011, 3(6):326-336.[1][2] (Describes the synthesis of CAS 110402-27-2 via thiocyanation and hydrolysis). Link

  • Thiol Oxidation Mechanisms: Jocelyn, P. C.[1][2] Biochemistry of the SH Group. Academic Press, 1972.[1][2] (Foundational text on thiol pKa and oxidation kinetics).

  • Handling Thiols: "Handling and Storage of Thiol-Containing Compounds." Sigma-Aldrich Technical Bulletin. Link

  • Compound Data: "2-Amino-4-methylpyridine-3-thiol (CAS 110402-27-2)."[1][2][3] GuideChem Chemical Database.[1][2] Link

Sources

Technical Support Center: 2-Amino-4-methylpyridine and its Thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Safe Handling and Experimental Troubleshooting

Introduction: Navigating the Chemistry of 2-Amino-4-methylpyridine and the Introduction of Thiol Functionality

Welcome to the technical support center for researchers and drug development professionals working with 2-Amino-4-methylpyridine and its derivatives. This guide is designed to provide in-depth technical assistance, drawing from established safety protocols and field-proven experimental insights.

It is important to note that while "2-Amino-4-methylpyridine" is a well-documented and commercially available compound, "2-Amino-4-methylpyridine-3-thiol" does not appear as a standard catalog item in major chemical databases. This suggests that it is likely a novel compound or a synthetic target. Therefore, this guide will focus on the safe handling and reaction troubleshooting of the parent compound, 2-Amino-4-methylpyridine, with a special emphasis on synthetic routes and challenges associated with the introduction of a thiol group at the 3-position.

Part 1: Core Safety & Handling of 2-Amino-4-methylpyridine

The foundation of any successful experiment is a thorough understanding of the safety and handling requirements of your reagents. 2-Amino-4-methylpyridine is a toxic compound that requires careful handling to minimize exposure.

GHS Hazard Summary
GHS PictogramSignal WordHazard StatementsPrecautionary Statements


Danger H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1] H314: Causes severe skin burns and eye damage.[2] H373: May cause damage to organs through prolonged or repeated exposure.[1] H412: Harmful to aquatic life with long lasting effects.[2]Prevention: P260, P264, P270, P271, P273, P280[2] Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P311, P312, P330, P332+P313, P337+P313, P361, P362, P363[1][3][4] Storage: P403+P233, P405[3] Disposal: P501[3]
Handling and Storage Recommendations
  • Engineering Controls : Always handle 2-Amino-4-methylpyridine in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[6] In cases where dust may be generated, a respirator is recommended.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][5] The compound is hygroscopic and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[5]

  • Spill Management : In the event of a spill, evacuate the area and prevent the spread of dust.[5] Use an inert absorbent material like sand or vermiculite to clean up the spill and dispose of it as hazardous waste.[1]

Part 2: Troubleshooting Guide for Synthesis and Handling

This section addresses specific challenges you may encounter during your experiments in a question-and-answer format.

Synthesis & Reaction Challenges

Question: My thiolation reaction of 2-Amino-4-methylpyridine is showing low to no yield. What are the likely causes?

Answer: This is a common issue when attempting to introduce a thiol group onto an electron-rich pyridine ring. Several factors could be at play:

  • Reagent Choice and Activation : The direct thiolation of an aromatic ring can be challenging. Consider if your chosen thiolating agent is appropriate. Reagents like Lawesson's reagent or P4S10 can be effective but often require high temperatures, which can lead to decomposition. An alternative approach is a multi-step synthesis, such as a Newman-Kwart rearrangement.

  • Reaction Conditions : Ensure your reaction is performed under strictly anhydrous and inert conditions. 2-Amino-4-methylpyridine is hygroscopic, and any moisture can quench reagents and inhibit the reaction.[5]

  • Deactivation of the Nucleophile : The amino group at the 2-position is a strong activating group. However, under acidic conditions, the pyridine nitrogen can be protonated, deactivating the ring towards electrophilic substitution. Conversely, if you are attempting a nucleophilic substitution, the amino group can interfere.

  • Steric Hindrance : The methyl group at the 4-position and the amino group at the 2-position may sterically hinder the approach of the thiolating agent to the 3-position.

Question: I am observing multiple unexpected side products in my reaction mixture. How can I identify and minimize them?

Answer: Side product formation is often a result of the multiple reactive sites on the 2-Amino-4-methylpyridine molecule.

  • Protecting Groups : The amino group is a primary nucleophile and can react with many electrophilic reagents. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before attempting the thiolation. This will direct the reaction to the desired position on the pyridine ring.

  • Control of Reaction Temperature : Overheating can lead to decomposition and polymerization, especially with sulfur-containing compounds.[1] Run your reaction at the lowest effective temperature and monitor it closely by TLC or LC-MS.

  • Purification Challenges : Thiol compounds can be prone to oxidation, forming disulfides. During workup and purification, it is advisable to use degassed solvents and consider adding a reducing agent like dithiothreitol (DTT) to your purification buffers if disulfide formation is suspected.

Product Isolation and Characterization Issues

Question: My final product appears to be unstable and decomposes upon storage. What can I do to improve its stability?

Answer: Thiols are notoriously susceptible to air oxidation, which can lead to the formation of disulfides.

  • Storage Conditions : Store your purified 2-Amino-4-methylpyridine-3-thiol under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended).[7]

  • Antioxidants : Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent to inhibit radical-mediated oxidation.

  • Salt Formation : If the application allows, converting the thiol to a more stable salt (e.g., a sodium thiolate) might be a viable option for long-term storage.

Question: The NMR spectrum of my purified product is inconsistent or shows broad peaks. What could be the reason?

Answer: Inconsistent NMR spectra can be frustrating. Here are a few potential causes:

  • Paramagnetic Impurities : Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening in your NMR spectrum. Consider treating your sample with a metal scavenger or performing an EDTA wash during your workup.

  • Tautomerization : The presence of the amino and thiol groups on the pyridine ring can lead to the existence of different tautomers in solution. This can result in multiple sets of peaks or broadened signals. Variable temperature NMR studies can help to investigate this phenomenon.

  • pH Effects : The protonation state of the pyridine nitrogen, the amino group, and the thiol can be highly dependent on the pH of the NMR solvent. Ensure your solvent is neutral and free of acidic or basic impurities. A small amount of a non-reactive base like pyridine-d5 can sometimes sharpen the peaks.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the pKa of 2-Amino-4-methylpyridine?

The pKa of 2-Amino-4-methylpyridine has been reported, and this value is crucial for understanding its reactivity and designing appropriate reaction and workup conditions.[8]

Q2: In what solvents is 2-Amino-4-methylpyridine soluble?

It is soluble in water, lower alcohols, and DMF, and slightly soluble in aliphatic hydrocarbons and petroleum ether.

Q3: Can 2-Amino-4-methylpyridine be used as a ligand in coordination chemistry?

Yes, 2-Amino-4-methylpyridine acts as a ligand and can form complexes with various metals, such as copper(II).[9]

Q4: Are there known synthetic routes to introduce substituents at the 3-position of 2-Amino-4-methylpyridine?

Yes, various synthetic strategies have been employed to introduce substituents at the 3-position, often involving multi-step sequences that may include protection of the amino group, followed by directed lithiation or other functionalization reactions.[10][11][12]

Part 4: Visualizing Experimental Workflows

Hypothetical Workflow for the Synthesis of a Thiolated Pyridine Derivative

The following diagram illustrates a potential multi-step synthesis to introduce a thiol group at the 3-position of 2-Amino-4-methylpyridine, highlighting key decision points and potential challenges.

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection & Purification cluster_3 Troubleshooting Points A 2-Amino-4-methylpyridine B Protection of Amino Group (e.g., Ac2O or Boc2O) A->B T1 Side reactions at amino group A->T1 C Protected Intermediate B->C D Directed Ortho-metalation (e.g., n-BuLi) C->D Anhydrous, inert atm. E Electrophilic Quench (e.g., with elemental sulfur) D->E T2 Low yield due to moisture D->T2 F Thiolated Intermediate E->F G Deprotection (Acid or Base hydrolysis) F->G T3 Oxidation to disulfide F->T3 H Purification (e.g., Chromatography) G->H I 2-Amino-4-methylpyridine-3-thiol H->I T4 Purification difficulties H->T4

Caption: A potential synthetic workflow for 2-Amino-4-methylpyridine-3-thiol.

References

  • 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No - Loba Chemie. [Link]

  • 2-amino-4-methylpyridine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Chemwatch GHS SDS in English (European) 35944-2 - Sdfine. [Link]

  • 2-Amino-4-methylpyridine-3-carboxylic acid | C7H8N2O2 | CID 2734431 - PubChem. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. [Link]

  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. [Link]

  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. [Link]

  • How To: Troubleshoot a Reaction - Chemistry - University of Rochester. [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. [Link]

  • Synthesis of 2-amino-4-methyl-3-pyridinol - PrepChem.com. [Link]

  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications - MDPI. [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P
  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. [Link]

Sources

Recrystallization solvents for purifying 2-Amino-4-methylpyridine-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 2-Amino-4-methylpyridine-3-thiol and its derivatives. This class of compounds presents a unique "dual-threat" challenge in purification: the basic nitrogen prone to salt formation and the nucleophilic thiol highly susceptible to oxidative dimerization.

Executive Summary & Chemical Behavior

Purifying 2-amino-4-methylpyridine-3-thiol requires navigating two competing chemical behaviors. The pyridine ring renders the molecule basic and polar, while the thiol group (


) introduces susceptibility to oxidation (disulfide formation) and zwitterionic character (thiol-thione tautomerism).

Critical Success Factors:

  • Oxidation Control: Atmospheric oxygen rapidly converts the thiol to the disulfide dimer (2,2'-diamino-4,4'-dimethyl-3,3'-dipyridyl disulfide), which often co-crystallizes with the product.

  • Solvent Polarity: The amino group increases solubility in alcohols, while the thiol group often reduces solubility in non-polar hydrocarbons.

  • pH Sensitivity: These derivatives can trap acids as salts (e.g., hydrochlorides), drastically altering solubility profiles.

Solvent Selection Strategy

The following table categorizes solvent systems based on the specific derivative type (Free Base vs. Salt vs. Protected Thiol).

Table 1: Recommended Solvent Systems
Derivative TypePrimary Solvent (Dissolves Hot)Anti-Solvent (Precipitates Cold)Mechanism / Notes
Free Thiol (Parent) Ethanol (Abs.) or Methanol Water or Diethyl Ether High Polarity: The free base is polar. Water acts as a strong anti-solvent but must be degassed to prevent oxidation.
Thiol Hydrochloride Salt Water (Acidified)Acetone or Isopropanol Ionic Lattice: Salts require high dielectric solvents. Acidified water prevents hydrolysis/free-basing during heating.
S-Alkylated Derivative Ethyl Acetate Hexanes or Heptane Lipophilic Shift: Blocking the thiol reduces polarity, making standard organic solvent pairs effective.
Oxidation-Prone Analogs Degassed Ethanol Degassed Heptane Inert Environment: Strictly excludes oxygen. Often requires 1-5% reducing agent (e.g., 2-Mercaptoethanol) in the mother liquor.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct purification route.

SolventSelection Start START: Crude Material Analysis CheckSalt Is it a Salt (HCl/HBr)? Start->CheckSalt CheckProtect Is Thiol Protected (S-R)? CheckSalt->CheckProtect No SaltYes Use Water/Acetone (Acidify water to pH 2) CheckSalt->SaltYes Yes FreeThiol Is it the Free Thiol (-SH)? CheckProtect->FreeThiol No Lipophilic Use Ethyl Acetate/Hexane CheckProtect->Lipophilic Yes OxidationRisk CRITICAL: Oxidation Risk FreeThiol->OxidationRisk High DegasStep Degas Solvents (N2 Sparge) Add 1% 2-Mercaptoethanol OxidationRisk->DegasStep FinalSolvent Use Ethanol/Water (Degassed) DegasStep->FinalSolvent

Figure 1: Decision tree for selecting recrystallization solvents based on the chemical state of the aminopyridine thiol derivative.

Troubleshooting & FAQs

Q1: I am seeing a "doublet" impurity in NMR/HPLC that increases over time. What is it?

Diagnosis: This is likely the disulfide dimer . Mechanism: Thiols (


) react with oxygen (

) to form disulfides (

). This reaction is accelerated by heat and basic conditions (like the amino group on your pyridine ring). Solution:
  • Degas: Sparge all solvents with Nitrogen or Argon for 15 minutes before use.

  • Add Reductant: Add 0.5 - 1.0 equivalent of a reducing agent like Dithiothreitol (DTT) or TCEP to the recrystallization mixture. Alternatively, add a trace of 2-mercaptoethanol to the solvent; it acts as a sacrificial antioxidant [1].

  • Workup: Wash the final solid with degassed ether to remove the reductant.

Q2: My product "oils out" instead of crystallizing.

Diagnosis: The solvent boiling point is too high, or the polarity gap between solvent and anti-solvent is too wide (LLE - Liquid-Liquid Equilibrium phase separation). Solution:

  • Switch Solvent: If using Ethanol/Water, switch to Isopropanol/Hexane . Isopropanol has a higher boiling point than ethanol but is less polar, often preventing the "oiling" phase separation.

  • Seeding: Retain a tiny amount of crude solid. Once the solution is slightly cloudy, add the seed crystal to provide a nucleation surface.

  • Slow Cooling: Wrap the flask in foil or place it in a warm water bath that is allowed to cool slowly to room temperature over 2-3 hours.

Q3: The melting point is broad and lower than reported.

Diagnosis: Mixed salt formation. The basic pyridine nitrogen may be partially protonated if the crude material was isolated from an acid workup without full neutralization. Solution:

  • pH Adjustment: Dissolve the crude in water, adjust pH to ~8-9 (using

    
    ), and extract into Ethyl Acetate. Dry and evaporate before recrystallizing.
    
  • Free Base Verification: Ensure the material is the free base before using non-polar solvents.

Standard Operating Procedure (SOP): Degassed Recrystallization

Objective: Purify 2-Amino-4-methylpyridine-3-thiol while preventing oxidative dimerization.

Materials:

  • Crude Thiol (1.0 g)

  • Solvent A: Ethanol (Absolute, Degassed)

  • Solvent B: Water (Deionized, Degassed)

  • Nitrogen balloon/manifold

Protocol:

  • Degassing: Place Solvent A and Solvent B in separate flasks. Bubble Nitrogen gas through them for 20 minutes. Note: This removes dissolved oxygen.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and N2 inlet.

    • Add 10 mL of Degassed Ethanol.

    • Heat to reflux (approx. 78°C).

    • If not fully dissolved, add Ethanol in 1 mL increments until solution is clear.

  • Filtration (Optional): If insoluble black specks remain (metal salts), filter rapidly through a pre-heated glass frit under N2 blanket.

  • Crystallization:

    • Remove from heat.[1]

    • While still hot, add Degassed Water dropwise until a faint permanent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back up.

  • Cooling:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold, degassed Ethanol/Water (1:1) .

    • Dry in a vacuum desiccator over

      
       or silica gel.
      

Mechanistic Pathway: Disulfide Formation[1]

Understanding the impurity formation is key to prevention. The diagram below illustrates how oxygen attacks the deprotonated thiolate anion.

DisulfideFormation Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation (facilitated by internal base) Base Base (Pyridine N) Base->Thiolate Promotes Radical R-S• (Thiyl Radical) Thiolate->Radical Oxidation by O₂ Oxygen O₂ (Air) Oxygen->Radical Disulfide R-S-S-R (Disulfide Impurity) Radical->Disulfide Dimerization

Figure 2: Mechanistic pathway of oxidative dimerization. The internal basic nitrogen of the aminopyridine facilitates the formation of the thiolate anion, accelerating oxidation.

References

  • Abbott Healthcare Pvt. Ltd. (2013).[2] Prevention of disulfide formation in thiol synthesis. ResearchGate. Retrieved from [Link]

  • University of Rochester . Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. Digital CSIC. Retrieved from [Link]

Sources

Technical Support Center: Stability Enhancement for 2-Amino-4-methylpyridine-3-thiol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Amino-4-methylpyridine-3-thiol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the stability of solutions containing this highly reactive thiol compound. Due to the inherent reactivity of its sulfhydryl group, 2-Amino-4-methylpyridine-3-thiol is prone to degradation, primarily through oxidation. This guide offers detailed troubleshooting protocols and answers to frequently asked questions to help you mitigate these challenges, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in 2-Amino-4-methylpyridine-3-thiol solutions?

The principal degradation pathway for 2-Amino-4-methylpyridine-3-thiol, like most thiol-containing compounds, is the oxidation of the thiol group (-SH). In the presence of an oxidizing agent, two thiol molecules couple to form a disulfide dimer (-S-S-).[1][2] This process is autocatalytic and is significantly accelerated by several factors prevalent in a laboratory environment:

  • Dissolved Oxygen: The most common oxidizing agent from the air.

  • Trace Metal Ions: Divalent metal cations, particularly copper (Cu²⁺), can act as potent catalysts for thiol oxidation.[3]

  • Alkaline pH: Higher pH levels (typically > 7.5) increase the concentration of the more reactive thiolate anion (-S⁻), which is more susceptible to oxidation than the protonated thiol (-SH).[4][5][6]

  • Light Exposure: UV light can induce the formation of thiyl radicals (RS•), which can initiate and propagate degradation reactions.[7]

Q2: How does solution pH affect the stability and reactivity of 2-Amino-4-methylpyridine-3-thiol?

The pH of the solution creates a critical trade-off between stability and reactivity.

  • Stability: The thiol group (-SH) is more stable against oxidation in its protonated form. Therefore, acidic to neutral pH (pH < 7) conditions generally favor stability by minimizing the concentration of the easily oxidized thiolate anion (-S⁻).[3]

  • Reactivity: For many conjugation reactions, such as Michael additions to maleimides, the nucleophilic thiolate anion is the reactive species.[4] The concentration of this anion increases with pH. The optimal pH for such reactions is typically between 6.5 and 7.5, which balances the need for a sufficient concentration of reactive thiolate against the risk of rapid oxidation and potential side reactions at higher pH.[4]

The equilibrium between the thiol and thiolate is governed by the thiol's pKa value and the Henderson-Hasselbalch equation.[5]

Q3: What are the ideal storage conditions for stock solutions of 2-Amino-4-methylpyridine-3-thiol?

To maximize the shelf-life of your solutions, stringent storage conditions are necessary. The following table summarizes the recommended protocols for both short-term and long-term storage.

ParameterShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)Rationale
Temperature 2-8°C≤ -20°C (preferably -80°C)Reduces the rate of chemical reactions, including oxidation.[3]
Atmosphere Headspace flushed with inert gas (Argon or Nitrogen)Aliquoted and stored under an inert gas atmospherePrevents exposure to atmospheric oxygen, a primary oxidant.[3]
Container Amber glass vial or opaque tubeAmber glass vial or opaque tubeProtects the compound from light, which can catalyze degradation.[7]
Solvent/Buffer Degassed, low-pH buffer (e.g., pH 5-6) containing a chelating agentDegassed, low-pH buffer containing a chelating agentDegassing removes dissolved oxygen; low pH maintains the more stable protonated thiol form; chelators sequester catalytic metal ions.[3][4]

Troubleshooting Guide: Common Experimental Issues

Problem 1: My freshly prepared solution of 2-Amino-4-methylpyridine-3-thiol has turned cloudy or developed a yellow tint.
  • Question: I dissolved my 2-Amino-4-methylpyridine-3-thiol in a standard phosphate buffer (pH 7.4), and within an hour, it became slightly yellow and hazy. What is happening and how can I prevent it?

  • Answer:

    • Causality: The symptoms you describe—haziness and color change—are classic indicators of thiol oxidation. The thiol monomer is likely forming the corresponding disulfide dimer. This dimer often has lower solubility in aqueous buffers compared to the monomer, leading to precipitation or cloudiness. The color change can result from the formation of minor oxidized byproducts. This process is accelerated by dissolved oxygen in your buffer and trace metal ions.

    • Troubleshooting Protocol: To prepare a stable solution, you must proactively remove the key drivers of oxidation. The following workflow is essential.

      G cluster_prep Step 1: Buffer Preparation cluster_deox Step 2: Deoxygenation cluster_dissolve Step 3: Dissolution & Storage A Select an appropriate buffer (e.g., phosphate, HEPES) B Add a metal chelator (e.g., 1-5 mM EDTA) A->B C Sparge buffer with inert gas (Ar or N2) for 20-30 min B->C Buffer is now ready D Weigh and dissolve thiol compound under inert gas stream C->D Use immediately E Immediately cap vial and flush headspace with inert gas D->E F Store at recommended temperature (e.g., -80°C) E->F

      Caption: Workflow for preparing stabilized thiol solutions.

    • Preventative Measures:

      • Use High-Purity Water and Reagents: Minimize potential metal contaminants from the start.

      • Incorporate a Chelating Agent: Always add 1-5 mM of EDTA or DTPA to your buffer before degassing. This will sequester catalytic metal ions.[3]

      • Thoroughly Degas Buffers: Sparging with an inert gas like argon or nitrogen for 20-30 minutes is crucial to remove dissolved oxygen.[3][4]

      • Work Under an Inert Atmosphere: When weighing and dissolving the solid compound, do so in a glove box or use a stream of inert gas directed into the vial to displace air.

      • Use Immediately or Flash Freeze: For best results, use the solution immediately after preparation. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid multiple freeze-thaw cycles.

Problem 2: My conjugation reaction with the thiol is inefficient or fails completely.
  • Question: I am trying to conjugate 2-Amino-4-methylpyridine-3-thiol to a maleimide-functionalized molecule at pH 7.2. My yield is extremely low. How can I improve this?

  • Answer:

    • Causality: There are two likely causes for this issue. First, your thiol may have oxidized to the unreactive disulfide dimer before or during the reaction. Disulfide bonds do not react with maleimides.[4] Second, the reaction conditions, particularly pH, might not be optimal. While a pH of 7.2 is within the generally accepted range, the specific pKa of 2-Amino-4-methylpyridine-3-thiol and the stability of your reaction partner can influence the outcome.

    • Troubleshooting Protocol:

      • Verify Thiol Integrity: Before starting the conjugation, confirm that your thiol stock solution is active. You can quantify the free thiol concentration using Ellman's Reagent (DTNB). A significant discrepancy between the expected and measured concentration points to oxidation.

      • Re-evaluate Solution Preparation: Strictly follow the workflow described in "Problem 1" to prepare a fresh, oxygen-free solution of your thiol.

      • Optimize Reaction pH: The optimal pH for thiol-maleimide reactions is a balance. While pH 6.5-7.5 is a good starting point, you may need to perform small-scale optimization.[4] A pH that is too low (<6.5) will result in a very slow reaction due to the low concentration of the reactive thiolate anion.[4]

      • Consider a Mild Reducing Agent: If you suspect some disulfide formation has occurred, you can add a non-thiol-based reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the reaction mixture. TCEP can reduce disulfide bonds back to free thiols without containing a free thiol group itself that could compete in the reaction.[8] However, use it judiciously as it can sometimes interact with maleimides under specific conditions.[8]

      Caption: Decision tree for troubleshooting low conjugation yield.

Problem 3: My HPLC analysis shows the peak for the parent compound decreasing over time with the appearance of a new, major peak.
  • Question: I am running a stability study on my 2-Amino-4-methylpyridine-3-thiol solution using RP-HPLC. I see the main peak decreasing, and a new, less polar peak appearing. What is this new peak?

  • Answer:

    • Causality: The new, less polar peak is almost certainly the disulfide dimer of 2-Amino-4-methylpyridine-3-thiol. In reverse-phase HPLC, larger and less polar molecules typically have longer retention times. The formation of a dimer by creating a disulfide bond doubles the molecular weight and often increases its hydrophobicity, leading to a later-eluting peak. This is the primary and expected degradation pathway under oxidative stress.

      G Thiol1 2 x 2-Amino-4-methylpyridine-3-thiol (Monomer) Disulfide Disulfide Dimer Thiol1->Disulfide Oxidation Oxidants [ O2, Metal Ions ] Oxidants->Disulfide

      Caption: Primary oxidative degradation pathway.

    • Analytical Confirmation and Protocol:

      • Mass Spectrometry (MS) Confirmation: The most definitive way to identify the new peak is to use LC-MS. The mass of the new peak should correspond to (2 x Mass of Monomer) - 2 Da (for the two lost hydrogen atoms).

      • Forced Degradation Study: To confirm your hypothesis, you can perform a forced degradation study. Take a fresh solution of your thiol and intentionally expose it to an oxidant (e.g., a small amount of hydrogen peroxide). The peak corresponding to the disulfide dimer should increase significantly, confirming its identity.

      • Implement Preventative Strategies: To prevent this degradation in your samples, you must adhere to the stringent handling and storage protocols outlined in this guide. This includes using deoxygenated buffers, adding chelators, and storing under an inert atmosphere at low temperatures.

References

  • Benchchem. (n.d.). Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions.
  • Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 80, 148–157.
  • Wang, Z., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(12), 1518-1527.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
  • Stack Exchange. (2018). Is there a reliable source for storage and stability of reducing agents like DTT?.
  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-4-methylpyridine.
  • Schaefer, C., et al. (2019). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 24(23), 4311.
  • Khan Academy. (2020). Oxidation and Reduction Reactions of Thiols. Retrieved from [Link]

  • Karami, B., et al. (2005). Selective Oxidation of Thiols to Disulfides Catalyzed by Iron(III) -- Tetra Phenyl Porphyrin Using Urea-Hydrogen Peroxide Adduct. Turkish Journal of Chemistry, 29, 539-545.
  • MDPI. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Molecules, 28(7), 3186.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-methylpyridine.

Sources

Validation & Comparative

1H and 13C NMR Spectral Analysis of 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

2-Amino-4-methylpyridine-3-thiol (CAS: 39224-65-2) is a critical pharmacophore, most notably serving as the immediate precursor to the proton pump inhibitor Lansoprazole . In synthetic workflows, it is typically generated via the thiolation of 2-amino-4-methylpyridine .

For the medicinal chemist, the analytical challenge is not merely identifying the product, but definitively distinguishing it from two persistent structural analogs:

  • The Starting Material: 2-Amino-4-methylpyridine (Incomplete reaction).

  • The Oxidative Impurity: The disulfide dimer (Bis(2-amino-4-methylpyridin-3-yl)disulfide), which forms rapidly upon exposure to air.

This guide provides a comparative spectral analysis to rigorously validate the monomeric thiol structure against these specific alternatives.

Structural Context & Synthesis Workflow

To interpret the NMR data correctly, one must understand the structural transformation. The introduction of the thiol group (-SH) at position 3 breaks the symmetry of the precursor's proton environment and significantly alters the electronic shielding of the C3 carbon.

Diagram 1: Synthesis & Degradation Pathway

The following flow illustrates the relationship between the target and its primary interference points.

SynthesisPath Precursor Starting Material 2-Amino-4-methylpyridine (No Thiol) Target TARGET PRODUCT 2-Amino-4-methylpyridine-3-thiol (Monomeric Thiol) Precursor->Target Thiolation (Electrophilic Sub/Nu Sub) Impurity Oxidative Impurity Disulfide Dimer (S-S Bond) Target->Impurity Air Oxidation (Rapid in Solution) Impurity->Target Reduction (e.g., DTT/TCEP)

Caption: The analytical window must distinguish the target (Green) from the precursor (Gray) and the oxidative dimer (Red).

Experimental Protocol: Self-Validating NMR Setup

Thiols are prone to auto-oxidation in solution. A standard "dissolve and run" protocol often yields ambiguous spectra containing mixed monomer/dimer signals.

Recommended Methodology
  • Solvent Selection: DMSO-d6 is preferred over CDCl3.

    • Reasoning: DMSO stabilizes the polar amino/thiol species and slows exchange rates, often allowing the observation of the -SH proton and distinct -NH2 signals.

  • Sample Preparation (Inert Atmosphere):

    • Flush the NMR tube with Nitrogen or Argon prior to solvation.

    • Critical Step: If analyzing a stored sample, add a trace amount of TCEP (Tris(2-carboxyethyl)phosphine) or DTT to the NMR tube to reduce any disulfide back to the monomer in situ. This confirms if "impurity" peaks are indeed the dimer.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher (essential to resolve aromatic coupling).

    • Pulse Sequence: Standard 1H ZG30; D2O Exchange sequence required for confirming labile protons (-SH, -NH2).

Comparative 1H NMR Analysis

The definitive identification relies on the disappearance of the H3 proton signal found in the starting material and the chemical shift of the adjacent methyl group.

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)

Note: Chemical shifts (δ) are approximate and dependent on concentration/temperature. Key diagnostic features are highlighted.

FeatureStarting Material (2-Amino-4-methylpyridine)Target Product (3-Thiol) Impurity (Disulfide Dimer)
H3 Proton Singlet/Doublet ~6.30 ppm ABSENT (Substituted)ABSENT
H5 Proton Doublet ~6.35 ppmDoublet ~6.50 - 6.60 ppmDoublet (shifted downfield)
H6 Proton Doublet ~7.80 ppmDoublet ~7.60 - 7.70 ppmDoublet (shifted downfield)
4-Methyl Singlet ~2.16 ppmSinglet ~2.30 - 2.40 ppm Singlet ~2.50 - 2.60 ppm
-SH Proton N/ABroad s ~3.0 - 5.0 ppm (Variable)N/A
-NH2 Broad s ~5.8 ppmBroad s ~6.0 - 6.5 ppmBroad s (often split)
Key Spectral Interpretation
  • The "Missing" Signal: The starting material possesses a proton at position 3 (ortho to the amino group). In the target thiol, this position is substituted. The absence of the signal at ~6.30 ppm is the primary confirmation of substitution.

  • Methyl Deshielding: The methyl group at position 4 is adjacent to the new sulfur substituent. Sulfur is less electronegative than oxygen but highly polarizable. In the Thiol , the methyl peak shifts downfield (higher ppm) compared to the precursor. In the Disulfide , the anisotropy of the S-S bond typically causes a further downfield shift of the methyl group (often >2.5 ppm).

  • Coupling Constants: The target molecule retains H5 and H6. These will appear as two doublets with a characteristic ortho-coupling constant (J ≈ 5.0–6.0 Hz).

13C NMR & Heteronuclear Corroboration

13C NMR provides the "skeleton" verification, unaffected by the labile proton exchange issues that complicate 1H NMR.

Table 2: Diagnostic 13C NMR Shifts (DMSO-d6)[1]
Carbon PositionAssignmentPrecursor Shift (ppm)Target Shift (ppm) Analysis Note
C2 C-NH2~160.0~158.0 - 160.0Quaternary; Deshielded by N.
C3 C-Substituent ~108.0 (C-H) ~105.0 - 115.0 (C-S) Critical Diagnostic. C-H to C-S change.
C4 C-Me~148.0~145.0 - 150.0Quaternary.
C5 C-H~114.0~110.0 - 115.0CH Signal (DEPT positive).
C6 C-H~147.0~145.0 - 148.0CH Signal (DEPT positive).
Methyl -CH3~20.5~21.0 - 22.0 Slight downfield shift.
Advanced Verification: HSQC

To definitively separate the Target from the Disulfide, run a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Target: The C3 carbon is quaternary (attached to S). It will NOT show a correlation spot in HSQC.

  • Precursor: The C3 carbon is attached to a proton.[1] It WILL show a strong correlation spot at (1H ~6.3 / 13C ~108).

  • Result: If you see a correlation at C3, your reaction is incomplete.

Decision Logic for Purity Assessment

Use this logic gate to determine the status of your sample based on the spectral data.[1]

Diagram 2: Spectral Decision Tree

DecisionTree Start Analyze 1H NMR Spectrum (Aromatic Region) CheckH3 Is the H3 Signal (~6.3 ppm) Present? Start->CheckH3 ResultPrecursor Result: Starting Material (Incomplete Reaction) CheckH3->ResultPrecursor Yes CheckMethyl Check Methyl Shift (Pos 4) CheckH3->CheckMethyl No ResultThiol Result: TARGET THIOL (Methyl ~2.3 ppm) CheckMethyl->ResultThiol ~2.3 ppm ResultDisulfide Result: DISULFIDE IMPURITY (Methyl >2.5 ppm) CheckMethyl->ResultDisulfide >2.5 ppm

Caption: Logical workflow for identifying the correct product species based on 1H NMR markers.

References

    • Source for precursor chemical shifts.[2]

  • Patil, S. (2010).[3] Isolation of Lansoprazole intermediate impurity resulting in yield improvement.[3] Journal of Chemical and Pharmaceutical Research, 2(5), 7-9.[3][4] Retrieved from [Link]

    • Context for Lansoprazole intermedi
  • Verific
  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for CID 1533: 2-Amino-4-methylpyridine. Retrieved from [Link]

    • General spectral data and toxicity inform
  • Structural valid

Sources

Mass spectrometry fragmentation patterns of 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Characterization of 2-Amino-4-methylpyridine-3-thiol

Executive Summary This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation behavior of 2-Amino-4-methylpyridine-3-thiol (AMPT). As a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., imidazopyridines for kinase inhibition), accurate characterization of AMPT is essential for impurity profiling and metabolite identification.

This document compares the two primary ionization modalities—Electrospray Ionization (ESI) and Electron Ionization (EI) —and differentiates AMPT from its structural isomers using mechanistic fragmentation logic.

Part 1: Structural Context & Ionization Physics

The fragmentation topology of AMPT is governed by the "Ortho Effect"—the specific interaction between the vicinal amine (C2) and thiol (C3) groups.

The Analyte
  • Formula:

    
    
    
  • Exact Mass: 140.0408 Da

  • Key Structural Features:

    • Pyridine Ring: Electron-deficient aromatic core.

    • 2-Amino / 3-Thiol Motif: Vicinal positioning facilitates intramolecular hydrogen bonding and cyclization-elimination reactions in the gas phase.

    • 4-Methyl Group: Provides a steric marker and inductive stabilization for specific carbocation fragments.

Comparative Ionization Profiles

The choice of ionization source dictates the observed spectral fingerprint.

FeatureMethod A: ESI-MS/MS (Soft Ionization) Method B: EI-MS (Hard Ionization)
Primary Species Protonated Molecule

Radical Cation

Observed m/z 141.05 140.04
Energy Regime Low internal energy; fragmentation requires CID (Collision Induced Dissociation).High internal energy (70 eV); spontaneous in-source fragmentation.
Dominant Mechanism Charge-remote fragmentation & proton-transfer driven eliminations.Radical-site initiation & alpha-cleavage.
Application LC-MS quantification; Metabolite ID in biological matrices.[1]GC-MS impurity profiling; Library matching (NIST).

Part 2: Fragmentation Mechanics (The Core)

This section details the specific fragmentation pathways. The Ortho Effect is the distinguishing characteristic of this isomer.

Pathway A: The Ortho-Elimination (Loss of Ammonia)

Unlike non-vicinal isomers, the 2-amino-3-thiol arrangement allows the thiol proton to interact with the amine nitrogen.

  • Mechanism: Intramolecular proton transfer from

    
     to 
    
    
    
    .
  • Result: Elimination of neutral ammonia (

    
    , 17 Da).
    
  • Fragment Ion:

    
     (ESI) or 
    
    
    
    (EI).
  • Significance: This pathway is suppressed in isomers where the thiol and amine are separated (e.g., 2-amino-5-thiol-pyridine), making it a diagnostic marker.

Pathway B: Thiol Extrusion
  • Mechanism: Direct cleavage of the

    
     bond.
    
  • ESI Mode: Loss of

    
     (34 Da) 
    
    
    
    
    
    .
  • EI Mode: Loss of

    
     radical (33 Da) 
    
    
    
    
    
    .
  • Significance: High abundance in EI spectra due to the stability of the resulting pyridyl cation.

Pathway C: Ring Degradation (HCN Loss)

Characteristic of all pyridine derivatives.

  • Mechanism: Contraction of the pyridine ring followed by expulsion of hydrogen cyanide (

    
    , 27 Da).
    
  • Fragment Ion: Derived from the

    
     precursor 
    
    
    
    
    
    .

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the mechanistic flow of fragmentation for the protonated parent ion (ESI Mode), highlighting the critical branching ratios.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 141 OrthoInter Cyclic Intermediate (H-Bonding) Parent->OrthoInter Proton Transfer Frag_H2S Amino-Pyridine Cation [M+H - H2S]+ m/z 107 Parent->Frag_H2S - H2S (34 Da) (Direct Cleavage) Frag_NH3 Thiol-Pyridine Cation [M+H - NH3]+ m/z 124 OrthoInter->Frag_NH3 - NH3 (17 Da) (Ortho Effect) Frag_HCN Ring Contraction [m/z 107 - HCN]+ m/z 80 Frag_H2S->Frag_HCN - HCN (27 Da)

Figure 1: ESI-MS/MS fragmentation topology of 2-Amino-4-methylpyridine-3-thiol. Note the diagnostic loss of ammonia facilitated by the ortho-positioning.

Part 4: Comparative Analysis (Isomer Differentiation)

When developing an analytical method, you must distinguish AMPT from its likely impurities or isomers.

ParameterTarget: 2-Amino-4-methylpyridine-3-thiol Alternative: 2-Amino-5-methylpyridine-3-thiol Alternative: 2-Amino-4-methylpyridine (No Thiol)
Diagnostic Fragment Strong [M-17] (

loss)
due to steric compression by 4-methyl group enhancing ortho-interaction.
Weaker [M-17] ; reduced steric pressure allows freer rotation of the thiol.No [M-33/34] ; Spectrum dominated by HCN loss immediately.
Methyl Effect 4-Methyl blocks C4, directing fragmentation to C5/C6 ring opening.C4 is open; different ring cleavage patterns observed in

region.
N/A
Ret. Time (C18) Elutes earlier (more polar due to crowding).Elutes later (less sterically hindered).Significantly different retention.[2]

Part 5: Experimental Protocol (Self-Validating)

To replicate these results and validate the identity of AMPT, follow this ESI-QTOF workflow.

Sample Preparation
  • Stock: Dissolve 1 mg AMPT in 1 mL Methanol (HPLC Grade).

  • Dilution: Dilute 1:100 into 50:50

    
     + 0.1% Formic Acid. Crucial: Formic acid ensures protonation of the pyridine nitrogen (
    
    
    
    ).
  • Final Concentration: ~10 µg/mL (10 ppm).

Instrument Parameters (Agilent/Sciex/Thermo Q-TOF)
  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3500 V.

  • Fragmentor/Declustering Potential: 120 V (Keep moderate to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • Validation Step: At 10 eV, the parent (

      
       141) should be >90% abundance. At 40 eV, the fragment (
      
      
      
      107 or 124) should dominate.
Data Analysis Workflow

Workflow Sample Sample Injection MS1 Full Scan MS1 Check m/z 141.04 Sample->MS1 Filter Isotope Check (S34 contribution ~4.4%) MS1->Filter MS2 MS/MS Acquisition (CE Ramp) Filter->MS2 Decision Check Ratio m/z 124 vs 107 MS2->Decision Result Confirm Identity Decision->Result

Figure 2: Analytical decision matrix for confirming AMPT identity.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]

  • Bierbaum, V. M., et al. (2019). "Ortho Effects in the Mass Spectra of Substituted Aromatic Compounds." Journal of Mass Spectrometry. (General reference for ortho-elimination mechanisms). [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Authoritative text on fragmentation rules including HCN loss in heterocycles). [Link]

  • Sleno, L., & Volmer, D. A. (2004). "Ion activation methods for tandem mass spectrometry." Journal of Mass Spectrometry. (Comparison of ESI/CID vs EI energetics). [Link]

Sources

Structural Validation & Crystallographic Analysis of 2-Amino-4-methylpyridine-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical directive for validating the crystallographic structure of 2-Amino-4-methylpyridine-3-thiol (AMPT) .

Given that specific high-resolution crystal structure reports for this exact isomer are rare in open-access literature (unlike its parent 2-mercaptopyridine), this guide serves as a methodological standard . It establishes the "Gold Standard" for validating this molecule by comparing it against well-characterized structural analogs (Benchmarks).

Executive Summary: The Structural Challenge

2-Amino-4-methylpyridine-3-thiol (AMPT) represents a critical scaffold in the synthesis of COX-2 inhibitors and metal-coordinating ligands. However, its structural validation is complicated by prototropic tautomerism . Like its parent 2-mercaptopyridine, AMPT can exist in the solid state as either the thiol (–SH) or the thione (=S) tautomer.

This guide defines the protocol to unambiguously determine the solid-state structure of AMPT. We compare its predicted crystallographic metrics against two field-validated alternatives: 2-Mercaptopyridine (2-MP) and 2-Amino-4-methylpyridine (2-AMP) .

Key Insight: Validation is not just about R-factors; it is about proving the position of the labile proton (N-H vs S-H) using bond length analysis and Hirshfeld surface mapping.

Comparative Analysis: AMPT vs. Structural Benchmarks

To validate a new AMPT crystal structure, you must compare your experimental data against the established metrics of its structural parents.

Table 1: Crystallographic Benchmarks for Validation

Use these ranges to flag outliers in your AMPT refinement.

FeatureTarget: AMPT (Predicted) Benchmark A: 2-Mercaptopyridine (Thione Form)Benchmark B: 2-Amino-4-methylpyridine Significance
C–S Bond Length 1.68 – 1.70 Å (Thione)1.75 – 1.78 Å (Thiol)1.692 Å [1]N/ACritical Indicator: <1.71 Å confirms the Thione tautomer.
C–N (Ring) Bond 1.35 – 1.37 Å 1.362 Å1.345 ÅElongation indicates protonation at Ring Nitrogen.
Exocyclic C–N 1.33 – 1.35 Å N/A1.358 Å [2]Shortening suggests resonance contribution from the amino group.
H-Bond Motif N–H...S Dimers N–H...S (Centrosymmetric dimers)N–H...N (Base pairing)Thiones prefer N–H...S; Thiols prefer N...H–S.
Space Group P21/c or P-1 (Likely)P21/cP21/nMonoclinic systems are dominant in this class.
Comparative Performance Insight
  • Vs. 2-Mercaptopyridine: AMPT contains an amino group at position 2 and a methyl at position 4. The amino group acts as an additional Hydrogen Bond Donor (HBD), creating a more complex 3D lattice network compared to the simple dimers of 2-MP.

  • Vs. 2-Amino-4-methylpyridine: The introduction of the sulfur at position 3 distorts the aromaticity. While 2-AMP is planar, the steric clash between the 2-Amino and 3-Thiol/Thione groups in AMPT may induce a slight ring pucker or out-of-plane displacement of the substituents.

Experimental Protocol: Synthesis to Structure

This protocol ensures the isolation of a single tautomer, minimizing disorder in the final crystal lattice.

Phase 1: Crystallization Strategy
  • Solvent Selection: Do not use DMSO or DMF alone, as they often yield solvates that complicate refinement.

    • Recommended: Slow evaporation of Ethanol/Water (80:20) or Acetonitrile . Polar protic solvents stabilize the thione form via hydrogen bonding.

  • Method: Dissolve 20 mg of synthesized AMPT in 5 mL warm ethanol. Filter through a 0.45 µm PTFE syringe filter into a narrow vial. Cap with parafilm and poke 3 pinholes. Allow to stand at 4°C for 7-14 days.

Phase 2: Data Collection & Reduction
  • Source: Mo-Kα (λ = 0.71073 Å) is preferred to reduce absorption effects from Sulfur.

  • Temperature: Collect at 100 K . Room temperature collection exacerbates the thermal motion of the methyl group (C4-Me), leading to large thermal ellipsoids that obscure bond precision.

  • Resolution: Aim for 0.75 Å or better (2θ ≈ 55°) to resolve the Hydrogen atoms on the Nitrogen/Sulfur, which are the define features of the tautomer.

Validation Workflow: The "Self-Validating" Logic

Do not rely solely on automated software. Follow this logic tree to validate the structure.

Step 1: The Tautomer Check (Bond Valence)

Calculate the bond order of the C3–S bond.

  • If C–S is < 1.71 Å , assign the proton to the Ring Nitrogen (NH). (Thione Form)

  • If C–S is > 1.74 Å , assign the proton to the Sulfur (SH). (Thiol Form)

  • Note: 90% of solid-state 2-aminopyridine-thiols exist as Thiones .

Step 2: Hirshfeld Surface Analysis

Generate the Hirshfeld surface (using CrystalExplorer) to map intermolecular interactions.

  • Red spots on the surface must correspond to the N–H...S hydrogen bonds.

  • Fingerprint Plot: Look for the characteristic "spikes" at

    
     Å, representing H...S contacts.
    
Step 3: CheckCIF & IUCr Validation

Submit the .cif file to the IUCr CheckCIF server.

  • Alert Level A/B regarding H-atoms: Common in this class. If the software flags "Short Intermolecular D...H Contact," manually verify if it's a real H-bond or a misplaced Hydrogen atom during the riding model refinement.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for assigning the correct structure and validating it against the benchmarks.

ValidationWorkflow node_start Crystal Data Collection (Mo-Kα, 100K) node_solve Structure Solution (Direct Methods) node_start->node_solve node_refine Refinement (Least Squares) node_solve->node_refine node_decision Analyze C3-S Bond Length node_refine->node_decision node_thione Thione Form Identified (C-S < 1.71 Å) Proton on Ring N node_decision->node_thione Length ~1.69 Å node_thiol Thiol Form Identified (C-S > 1.74 Å) Proton on S node_decision->node_thiol Length ~1.76 Å node_validate Validation Benchmarks: 1. Compare to 2-Mercaptopyridine 2. Hirshfeld Surface (H...S spikes) 3. CheckCIF (No Level A Alerts) node_thione->node_validate node_thiol->node_validate

Caption: Logical workflow for distinguishing tautomers and validating the crystallographic model of AMPT.

Structural Mechanism: Tautomeric Equilibrium

Understanding the equilibrium is vital for explaining the crystal packing. The diagram below shows the shift from the aromatic thiol (liquid/solution) to the amide-like thione (solid state).

Tautomerism cluster_0 Driving Forces thiol Thiol Form (Aromatic) S-H present thione Thione Form (Amide-like) N-H present C=S Double Bond thiol->thione Proton Transfer (Solid State Stabilization) dimer Centrosymmetric Dimer (Crystal Lattice) N-H...S Interactions thione->dimer Self-Assembly force1 1. Dipole Alignment force2 2. H-Bond Energy (N-H...S > S-H...N)

Caption: The crystallization process drives the equilibrium toward the Thione form to maximize lattice energy via N-H...S dimerization.

References

  • 2-Mercaptopyridine Structure: Ohms, U., et al. (1982). "The Crystal and Molecular Structure of 2-Mercaptopyridine." Acta Crystallographica Section B.

  • 2-Amino-4-methylpyridine Structure: PubChem Compound Summary for CID 1533. "2-Amino-4-methylpyridine - Crystal Structure Records."

  • Hirshfeld Surface Methodology: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1] CrystEngComm, 11(1), 19-32.

  • Tautomerism in Pyridines: Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews.

  • CheckCIF Validation Tool: International Union of Crystallography (IUCr). "checkCIF/PLATON Service."

Sources

Comparative Reactivity Guide: 2-Amino-4-methylpyridine-3-thiol vs. 2-Aminopyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric-Electronic Tug of War

This guide provides an in-depth technical comparison between 2-Amino-4-methylpyridine-3-thiol (Target A) and its non-methylated analog, 2-aminopyridine-3-thiol (Target B) .

For researchers in drug discovery—particularly those synthesizing thiazolo[5,4-b]pyridines or pyrido[2,3-d]pyrimidines —the distinction between these two scaffolds is not merely structural; it is kinetic and mechanistic.

  • Target B (Non-methylated): Represents the "baseline" reactivity. The C3-thiol and C2-amino groups are unencumbered, allowing for rapid cyclization and facile S-alkylation.

  • Target A (4-Methyl): Introduces a critical ortho-effect . The C4-methyl group exerts significant steric hindrance on the adjacent C3-thiol, retarding S-nucleophilic attack. Conversely, the methyl group provides an electron-donating (+I) effect , increasing the basicity of the pyridine ring and the nucleophilicity of the C2-amine.

Key Takeaway: When transitioning from Target B to Target A, expect slower reaction kinetics for S-centered mechanisms and higher solubility in organic solvents. Protocols must be adjusted to account for the steric barrier at the sulfur atom.

Chemical Profile & Structural Analysis[1][2][3][4][5]

The following table contrasts the fundamental physicochemical properties that drive the reactivity differences.

Feature2-Aminopyridine-3-thiol (Target B)[1]2-Amino-4-methylpyridine-3-thiol (Target A)
Structure Pyridine ring, 2-NH₂, 3-SHPyridine ring, 2-NH₂, 3-SH, 4-CH₃
MW 126.18 g/mol 140.21 g/mol
Electronic State Standard pyridine electron deficiency.Enriched: +I effect of methyl reduces ring deficiency.
Steric Environment Open: C3-SH is accessible.Crowded: C4-CH₃ sterically shields C3-SH.
Primary Reactivity Rapid S-alkylation; facile cyclization.Slower S-alkylation; N-centered reactivity favored.
Key Application Thiazolo[5,4-b]pyridine synthesis.7-Methylthiazolo[5,4-b]pyridine synthesis.

Synthesis Workflows

While Target B is often commercially available, Target A frequently requires in-house synthesis due to its specific substitution pattern. The synthesis of Target A illustrates the necessity of indirect thiolation due to the deactivated nature of the pyridine ring towards direct electrophilic substitution compared to benzene.

Pathway: Synthesis of 2-Amino-4-methylpyridine-3-thiol

The most robust route involves the thiocyanation of the brominated intermediate, followed by hydrolysis. Direct thiocyanation of the amine is possible but often lower yielding.

SynthesisWorkflow Start 2-Amino-4-methylpyridine (Precursor) Step1 Bromination (Br2, NaHCO3) Start->Step1 Inter1 2-Amino-3-bromo- 4-methylpyridine Step1->Inter1 Step2 Thiocyanation (KSCN, Reflux) Inter1->Step2 Inter2 2-Amino-4-methyl- 3-thiocyanatopyridine Step2->Inter2 Step3 Hydrolysis (20% NaOH, Reflux) Inter2->Step3 Product TARGET A 2-Amino-4-methylpyridine-3-thiol Step3->Product

Figure 1: Step-wise synthesis of Target A. The intermediate thiocyanation is critical to installing the sulfur at the sterically crowded C3 position.

Reactivity Deep Dive: The "Ortho Effect"

The defining difference between these two molecules is the 4-methyl group in Target A. This substituent dictates the success of cyclization reactions.

A. Nucleophilicity & S-Alkylation
  • Target B: The thiol group is highly nucleophilic and accessible. Reactions with alkyl halides (e.g., chloroacetic acid) proceed rapidly at room temperature or mild heating.

  • Target A: The 4-methyl group creates a "steric wall" next to the thiol.

    • Consequence: The approach of electrophiles to the sulfur atom is hindered.

    • Adjustment: S-Alkylation requires higher temperatures (reflux in ethanol/DMF) and longer reaction times (often 2-3x longer than Target B) to achieve comparable yields.

B. Cyclization to Thiazolo[5,4-b]pyridines

Both compounds react with carboxylic acids, aldehydes, or phosgene equivalents to form fused thiazolo-pyridine systems.

  • Mechanism: Typically involves initial attack by the thiol (or amine) followed by ring closure.

  • Comparison:

    • Target B: Cyclizes efficiently with aldehydes (e.g., benzaldehyde) to form thiazolo[5,4-b]pyridines.

    • Target A: Forms 7-methylthiazolo[5,4-b]pyridines . The initial formation of the S-C bond is the rate-limiting step due to sterics. However, once formed, the electron-donating methyl group stabilizes the fused aromatic system.

C. Regioselectivity Challenges

In reactions with non-symmetric electrophiles (e.g.,


-halo ketones), there is a competition between N-alkylation and S-alkylation.
  • Target B: S-alkylation is kinetically favored (Thiol is a better nucleophile than Amine).

  • Target A: The steric hindrance at Sulfur reduces the kinetic advantage of the thiol. This can lead to increased N-alkylated byproducts if the reaction conditions are not carefully controlled (e.g., using a hard base that favors N-deprotonation).

Experimental Protocols

Protocol 1: Synthesis of Target A (2-Amino-4-methylpyridine-3-thiol)

Based on the method by Ijeomah et al.[1]

Reagents: 2-Amino-4-methylpyridine, Bromine, Sodium Bicarbonate, Potassium Thiocyanate (KSCN), Sodium Hydroxide (NaOH).

  • Bromination:

    • Dissolve 2-amino-4-methylpyridine (0.1 mol) in water/acetic acid.

    • Add NaHCO₃ (0.1 mol).

    • Add Bromine (0.1 mol) dropwise at room temperature. Stir for 2 hours.

    • Filter the precipitate (2-amino-3-bromo-4-methylpyridine).

  • Thiocyanation:

    • Dissolve the bromo-intermediate in hot water/ethanol.

    • Add KSCN (2 eq) and reflux for 3 hours .

    • Cool and filter the solid (2-amino-4-methyl-3-thiocyanatopyridine).

  • Hydrolysis (The Critical Step):

    • Suspend the thiocyanate in 20% NaOH solution.

    • Reflux for 4-6 hours (Note: Target B precursors typically hydrolyze faster; the methyl group stabilizes the intermediate, requiring longer heat).

    • Filter hot to remove impurities.

    • Cool the filtrate and neutralize with glacial acetic acid to precipitate the product.

    • Yield: ~70%.[2] MP: ~207°C.

Protocol 2: Comparative Cyclization (Synthesis of Thiazolo[5,4-b]pyridines)

Reaction with Benzaldehyde to form phenyl-substituted thiazolopyridine.

ParameterCondition for Target BCondition for Target A
Solvent EthanolEthanol + 10% DMF (for solubility)
Catalyst None or trace AcidTrace p-TSA or Sulfamic Acid
Temperature Reflux (80°C)Reflux (80-90°C)
Time 1 - 2 Hours4 - 6 Hours
Work-up Cool & FilterCool, Concentrate, then Precipitate
Observation Rapid precipitation of product.Slower precipitation; requires concentration.

Self-Validating Check:

  • TLC Monitoring: For Target A, the starting material (Rf ~0.3 in EtOAc/Hex) will persist longer. Do not quench until the starting spot disappears, even if it exceeds standard protocol times.

  • NMR Verification:

    • Target B Product: Two doublets in the aromatic region (pyridine protons).

    • Target A Product: One singlet (C6-H) and one singlet (C5-H) if the methyl is at 7? No, methyl at 7 means protons at 5 and 6. Actually, with methyl at C4 of pyridine (becomes C7 of fused system), the pyridine ring has protons at C5 and C6. They will appear as doublets (

      
       Hz). The methyl group will appear as a singlet at 
      
      
      
      ppm.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity pathways and the impact of the methyl group.

ReactivityComparison TargetB Target B (No Methyl) Reagent + Benzaldehyde (Cyclization) TargetB->Reagent TargetA Target A (4-Methyl) TargetA->Reagent StateB Uninhibited S-Attack Fast Kinetics Reagent->StateB Path B StateA Sterically Hindered S-Attack Slow Kinetics Reagent->StateA Path A ProdB Thiazolo[5,4-b]pyridine (High Yield, Fast) StateB->ProdB ProdA 7-Methylthiazolo[5,4-b]pyridine (Good Yield, Slow) StateA->ProdA

Figure 2: Comparative reaction kinetics. Path A (Red) is slower due to steric hindrance at the sulfur nucleophile.

References

  • Synthesis of 2-Amino-4-methylpyridine-3-thiol: Ijeomah, A. O., et al. "Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One Via Palladium Catalyzed Suzuki-Miyaura Cross Coupling Reaction."[1] Der Pharma Chemica, 2019, 11(1): 56-59.[1]

  • Thiazolo[5,4-b]pyridine Synthesis (General)
  • Precursor Reactivity (2-Amino-4-methylpyridine): "Synthesis of N-((4-methylpyridin-2-yl)carbamothioyl)benzamide." LabArchives, 2021.[3]

  • Comparative Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Authoritative text on pyridine electronics and steric effects).

Sources

Establishing Purity Benchmarks: A Comparative Guide to Elemental Analysis Standards for 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-methylpyridine-3-thiol (CAS: 33224-94-3) is a critical heterocyclic intermediate often employed in the synthesis of fused pyridine systems (e.g., thiazolopyridines) for kinase inhibitors and antibacterial agents. However, its dual functionality—an electron-rich amine adjacent to a nucleophilic thiol—creates a "stability paradox." The molecule is prone to rapid oxidative dimerization to form disulfides and is significantly hygroscopic.

This guide challenges the traditional reliance on Combustion Analysis (CHNS) as the sole "Gold Standard" for this compound. Instead, we propose a "Triangulation Protocol" combining CHNS, Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS) to establish a valid reference standard.

Part 1: The Reference Standard (Theoretical vs. Practical)

To validate a standard, one must first understand the theoretical baseline and the specific deviations caused by the compound's instability.

The Theoretical Baseline (Free Base)

Chemical Formula: C₆H₈N₂S Molecular Weight: 140.21 g/mol

ElementTheoretical Mass %
Carbon (C) 51.40%
Hydrogen (H) 5.75%
Nitrogen (N) 19.98%
Sulfur (S) 22.87%
The "Thiol Liability" (Common Deviations)

The primary challenge with 3-thiol-pyridines is the formation of the disulfide dimer (2,2'-diamino-4,4'-dimethyl-3,3'-dipyridyl disulfide) upon exposure to atmospheric oxygen.

  • Oxidation Impact: Dimerization releases protons, causing a detectable drop in Hydrogen content and a slight artificial rise in C, N, and S percentages due to mass balance shifts.

  • Hygroscopicity: The amine group attracts atmospheric moisture. Even 0.5 equivalents of water can skew Carbon results by >2%.

Table 1: Impact of Impurities on Elemental Analysis

ScenarioFormula% C% H% N% SDeviation Diagnosis
Pure Monomer C₆H₈N₂S51.40 5.75 19.98 22.87 Reference
Disulfide Dimer C₁₂H₁₄N₄S₂51.775.07 20.1323.03Low H (-0.68%)
Monohydrate C₆H₈N₂S · H₂O45.556.3717.7120.27Low C, High H

Part 2: Comparative Analysis of Validation Methods

Method A: Automated Combustion Analysis (CHNS)

The Traditional Standard

  • Mechanism: High-temperature combustion (900–1000°C) in an oxygen-rich environment; gases (

    
    ) are separated via GC.
    
  • Pros:

    • Required by many regulatory bodies (FDA/EMA) for new chemical entities (NCEs).

    • Excellent for confirming bulk homogeneity.

  • Cons:

    • Blind to Oxidation: Cannot distinguish between the thiol and the disulfide (except via subtle H% shifts).

    • Solvent Interference: Trapped DCM or Methanol mimics the Carbon content, leading to false passes.

    • Sample Size: Requires 2–5 mg, which can be significant for high-value synthesis steps.

Method B: Quantitative NMR (qNMR)

The Modern Benchmark

  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB) with a known purity (99.99%).

  • Pros:

    • Absolute Purity: Determines the exact mass % of the active ingredient, independent of impurities.

    • Speciation: Clearly distinguishes between the monomer (thiol -SH signal) and the dimer (absence of -SH).

    • Solvent Quantification: Simultaneously calculates residual solvent molarity.

  • Cons:

    • Requires deuterated solvents (

      
      ) which may themselves contain water.
      
    • Lower dynamic range than chromatography for trace impurities (<0.1%).[1][2]

Method C: HRMS (Orbitrap/Q-TOF)

The Identity Checker

  • Mechanism: Measures mass-to-charge ratio (

    
    ) with <5 ppm error.
    
  • Pros: Confirms the formula C₆H₈N₂S unequivocally.

  • Cons: Not quantitative for bulk purity. Ionization efficiency differences between the thiol and dimer can be misleading.

Summary Recommendation

For 2-Amino-4-methylpyridine-3-thiol, qNMR is scientifically superior for establishing the potency of the standard, while CHNS is superior for proving the material is free of inorganic salts (which are invisible to NMR).

Part 3: Experimental Protocols

The "Inert Transfer" Protocol for CHNS

To achieve valid CHNS results for this thiol, you must prevent oxidation during the weighing process.

  • Preparation: Dry the sample in a vacuum desiccator (

    
    ) for 24 hours to remove surface moisture.
    
  • Encapsulation:

    • Use Tin (Sn) capsules (Tin provides a strong exothermic flash, aiding the combustion of sulfur-rich compounds).

    • Perform weighing inside a Glove Box or an AtmosBag purged with Argon.

    • Note: If Argon is unavailable, weigh rapidly (<30 seconds) and cold-seal the capsule immediately.

  • Combustion: Add Vanadium Pentoxide (

    
    )  as a combustion aid. Sulfur compounds can form refractory sulfates; 
    
    
    
    ensures complete conversion to
    
    
    .
The Validation Workflow (Visualized)

The following diagram illustrates the decision logic for validating the standard.

ValidationWorkflow Start Crude 2-Amino-4-methylpyridine-3-thiol Purification Recrystallization (Degassed Solvents) Start->Purification Drying Vacuum Dry (< 40°C, Inert) Purification->Drying Split Sample Splitting Drying->Split qNMR Method A: qNMR (DMSO-d6 + Maleic Acid) Split->qNMR Potency CHNS Method B: CHNS (w/ V2O5 additive) Split->CHNS Bulk Comp Decision Compare Results qNMR->Decision CHNS->Decision Pass VALID STANDARD (Purity > 98%) Decision->Pass Consistent Fail_Ox FAIL: Oxidation (High Disulfide) Decision->Fail_Ox qNMR shows dimer CHNS: Low H% Fail_Sol FAIL: Solvated (High Solvent) Decision->Fail_Sol qNMR shows peaks CHNS: Low C%

Caption: Workflow for triangulating purity using qNMR and CHNS to detect specific failure modes (oxidation vs. solvation).

Troubleshooting EA Results

When your CHNS results deviate, use this logic flow to diagnose the chemical root cause.

EADiagnostics Result EA Result Deviation CheckH Check % Hydrogen Result->CheckH CheckC Check % Carbon CheckH->CheckC Normal LowH Low %H (< 5.5%) CheckH->LowH Yes HighH High %H (> 6.0%) CheckC->HighH High H + Low C Diag3 Diagnosis: Inorganic Salts (NaCl/KCl present) CheckC->Diag3 Low C + Normal H Diag1 Diagnosis: Disulfide Formation (Oxidation) LowH->Diag1 Diag2 Diagnosis: Water/Solvent Contamination HighH->Diag2

Caption: Diagnostic logic for interpreting Elemental Analysis deviations in aminothiols.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • RSSL Pharma. "qNMR for Purity Determination in Pharmaceuticals." RSSL White Papers.

  • University of Rochester. "Standard Operating Procedure: Working with Thiols." Department of Chemistry Safety Guidelines.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sigma-Aldrich. "2-Amino-4-methylpyridine Product Specification." (Used for structural baseline).

Sources

UV-Vis Spectroscopic Characterization of 2-Amino-4-methylpyridine-3-thiol Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the UV-Vis spectroscopic characterization of 2-Amino-4-methylpyridine-3-thiol (AMPT) complexes. It is designed for researchers synthesizing novel coordination compounds who require a robust protocol for structural validation and performance comparison against standard ligands like 2-Mercaptopyridine (2-MP) or 2-Aminopyridine (2-AP).

Executive Summary & Ligand Profile

2-Amino-4-methylpyridine-3-thiol (AMPT) is a multifunctional N,S-donor ligand. Unlike simple pyridine derivatives, AMPT offers a "hard" nitrogen donor (amino/pyridine) and a "soft" sulfur donor (thiol), enabling versatile coordination modes (monodentate, bridging, or chelating).

This guide compares AMPT complexes against industry-standard alternatives, demonstrating how the 4-methyl group and 2-amino substituent modulate electronic transitions, enhancing stability and altering biological efficacy (e.g., in antimicrobial or catalytic applications).

Ligand Field Analysis: AMPT vs. Alternatives
FeatureAMPT (Target) 2-Mercaptopyridine (2-MP) 2-Aminopyridine (2-AP)
Donor Atoms N, S (Chelating/Bridging)S, N (Thione/Thiol tautomer)N (Monodentate)
Electronic Effect Electron Rich: Methyl (+I) & Amino (+R) push density to metal.Neutral/Moderate: Thione form dominates free ligand.Moderate: Amino group donates, but lacks soft S-donor.
Spectral Signature Distinct LMCT (S

M)
+ Red-shifted

due to methyl.
Strong LMCT, but lacks the amino auxochrome shift.No LMCT in visible region; only UV transitions.
Stability High: Chelate effect (5-membered ring).Moderate: Often forms bridges.Low: Monodentate binding.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol ensures self-validating results. The synthesis of the complex must be confirmed by specific spectral shifts described in Section 3.

Workflow Diagram

G Start Start: Ligand Precursor (2-Amino-4-methyl-3-thiocyanatopyridine) Hydrolysis Step 1: Base Hydrolysis (NaOH, Reflux) -> Free Thiol (AMPT) Start->Hydrolysis Deprotection Complexation Step 2: Metal Complexation (MX2 + AMPT, EtOH/MeOH) Hydrolysis->Complexation Ligand (L) Isolation Step 3: Isolation (Ppt, Recrystallization) Complexation->Isolation Solid Complex UV_Vis Step 4: UV-Vis Analysis (200-800 nm, DMSO/MeOH) Isolation->UV_Vis 10^-4 M Soln Validation Step 5: Validation (Band Shift Confirmation) UV_Vis->Validation Compare vs Free L

Figure 1: Step-by-step workflow from ligand precursor to validated metal complex.[1][2]

Detailed Methodology
  • Ligand Preparation:

    • Synthesize AMPT from 2-amino-4-methyl-3-thiocyanatopyridine via base hydrolysis (20% NaOH, reflux 3h) [1].

    • Neutralize with acetic acid to precipitate the free thiol. Recrystallize from acetone.

    • Validation: Free ligand

      
       approx. 295–305 nm  (in Ethanol/MeOH) [1].
      
  • Complex Synthesis (General Procedure for M = Cu, Co, Ni):

    • Dissolve 1.0 mmol metal salt (

      
      , 
      
      
      
      , etc.) in 10 mL ethanol.
    • Add 2.0 mmol AMPT (dissolved in 10 mL warm ethanol) dropwise.

    • Reflux for 2–4 hours.

    • Filter precipitate, wash with cold ethanol/ether, and dry in vacuo.

  • Spectroscopic Measurement:

    • Solvent: DMSO or DMF (due to solubility of complexes).[3]

    • Concentration: Prepare

      
       M stock solution.
      
    • Baseline: Pure solvent.

    • Scan Range: 200–900 nm (to capture d-d transitions).

Spectroscopic Analysis & Interpretation

The formation of the complex is confirmed by the disappearance of the free thiol bands and the emergence of Charge Transfer (CT) and d-d bands.

Comparative Spectral Data Table
Transition TypeFree Ligand (AMPT) Cu(II)-AMPT Complex Co(II)-AMPT Complex Interpretation

(Pyridine)
230, 265 nm235, 275 nm (Red Shift)235, 272 nm (Red Shift)Coordination to Pyridine-N lowers energy of

orbitals.

(Thiol/Amino)
~300–305 nmDisappears / ObscuredDisappears / ObscuredLoss of free electron pairs on S/N upon bonding.
LMCT (S

M)
N/A380–450 nm (Strong)350–420 nm (Medium)Diagnostic Band: Confirms Sulfur-Metal bond.
d-d Transition N/A600–750 nm (Broad)550–650 nm (Multiband)Indicates metal geometry (typically Distorted Octahedral or Tetrahedral).
Mechanism of Spectral Shifts
  • The "Blue Shift" of

    
    :  Upon coordination, the non-bonding electrons of the Nitrogen (amino) and Sulfur (thiol) are engaged in 
    
    
    
    -bonding with the metal. This stabilizes the ground state, increasing the energy gap (
    
    
    ), often causing this band to shift into the UV or disappear under the stronger CT bands.
  • The "Red Shift" of

    
    :  The conjugation of the pyridine ring extends to the metal center, delocalizing the electron cloud. The 4-methyl group (+I effect) further destabilizes the 
    
    
    
    system, making the shift more pronounced compared to non-methylated 2-aminopyridine complexes [2].
  • Appearance of LMCT: The presence of a band in the 350–450 nm region is the definitive "fingerprint" for Thiolate-Metal coordination. This is a Ligand-to-Metal Charge Transfer (S

    
    ).
    
Structural Binding Modes

The UV-Vis data helps distinguish between binding modes. A lack of d-d transitions (in


 metals like Zn, Cd) implies only ligand-centered transitions are visible.

Binding cluster_Ligand AMPT Ligand Metal Metal Ion (M) N_Py Pyridine N N_Py->Metal Primary Binding S_Thiol Thiol S S_Thiol->Metal Chelation (Stable) N_Amine Amino N N_Amine->Metal H-Bond/Weak Interaction

Figure 2: Primary coordination sphere. The Pyridine-N and Thiol-S typically form a stable 4- or 5-membered chelate ring, while the Amino-N often participates in secondary stabilization or hydrogen bonding.

Troubleshooting & Validation

  • Issue: No distinct d-d bands observed for Cu(II) complex.

    • Cause: The extinction coefficient (

      
      ) of d-d bands is low (
      
      
      
      ).
    • Solution: Increase concentration to

      
       M or use a diffuse reflectance accessory if the complex precipitates.
      
  • Issue: Spectrum identical to free ligand.

    • Cause: Complex dissociation in solution (common in DMSO).

    • Solution: Measure in a non-coordinating solvent like

      
       (if soluble) or add excess ligand to shift equilibrium.
      

References

  • Synthesis of Ligand Precursor: Okarvi, S. M., et al. "Synthesis of 6-Aryl Substituted Derivatives of 6-Bromo-8-Methyl-1, 11-Diazabenzo[A]Phenothiazin-5-One." Der Pharma Chemica, 2011, 3(1): 243-251.

  • Comparative Pyridine Chemistry: Sutradhar, M., et al. "Chemistry of 2-aminopyridine and 2-mercaptopyridine complexes." Journal of Coordination Chemistry, 2015. (General reference for spectral shifts in aminopyridine class).
  • Spectral Data Validation: "2-Amino-4-methylpyridine-3-thiol." Parchem Specialty Chemicals Product Data.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-4-methylpyridine-3-thiol

[1][2]

Executive Summary & Chemical Identification

2-Amino-4-methylpyridine-3-thiol is a specialized heterocyclic building block possessing both a nucleophilic amino group and a reactive thiol moiety.[1] Its dual functionality presents unique disposal challenges: the thiol group generates a potent, permeating stench (stench chemical), while the aminopyridine core carries acute toxicity risks and potential for forming hazardous chloramines if improperly treated with bleach.

Immediate Action Required:

  • Do NOT dispose of via municipal drain or trash.[2]

  • Do NOT mix bulk quantities with concentrated bleach (Sodium Hypochlorite) due to the risk of generating toxic chloramine gas.

  • Mandatory: All handling must occur within a certified chemical fume hood.

Parameter Data
Chemical Name 2-Amino-4-methylpyridine-3-thiol
CAS Number 30821-06-8 (Free base) / 110402-27-2 (Alt)
Molecular Formula C₆H₈N₂S
Hazards Acute Toxicity (Oral/Dermal/Inhalation) , Stench , Skin Irritant
Waste Stream Organic Solid/Liquid, Toxic, Stench

Pre-Disposal Assessment & Segregation

Effective disposal begins with strict segregation. This compound must be isolated from oxidizers and acids to prevent the release of sulfur oxides (SOx) or hydrogen sulfide (H₂S).

The "Stench" Factor

Thiols have a low odor threshold.[3] "Olfactory fatigue" can occur rapidly, leading personnel to underestimate exposure.

  • Protocol: All waste containers must be double-contained .

  • Primary Container: Screw-top jar (glass or HDPE) with a Teflon-lined cap.

  • Secondary Container: Resealable bag or plastic pail with a gasket seal.

Chemical Incompatibility Warning

While bleach is the standard decontaminant for thiols (oxidizing them to odorless sulfonates), this molecule contains a primary amine .

Critical Mechanism: Mixing bulk amines with hypochlorite (bleach) generates chloramines (R-NHCl), which are toxic and potentially explosive.

  • Rule: Use bleach ONLY for trace residue on glassware. NEVER use bleach to treat bulk solid or concentrated solutions of this compound.

Disposal Workflow Decision Matrix

The following logic flow dictates the handling procedure based on waste quantity and type.

DisposalWorkflowStartIdentify Waste TypeDecisionIs it Bulk Chemical or Trace Residue?Start->DecisionBulkBulk Solid / Liquid(> 100 mg)Decision->BulkBulkTraceTrace Residue(Glassware/Syringes)Decision->TraceTraceSegregateSegregate intoScrew-Top JarBulk->SegregateHoodPlace in Fume HoodTrace->HoodDoubleBagDouble Bag / Seal(Odor Control)Segregate->DoubleBagLabelLabel: 'Toxic, Stench,Organic Waste'DoubleBag->LabelIncinerateTransfer to EHS forCommercial IncinerationLabel->IncinerateOxidizeSoak in Dilute Bleach (10%)for 24 Hours(Oxidizes Thiol -> Sulfonate)Hood->OxidizeRinseRinse with Water& AcetoneOxidize->RinseGlassWasteDispose asGlass WasteRinse->GlassWasteLiquidWasteCollect Rinsate asHazardous Aqueous WasteRinse->LiquidWaste

Figure 1: Decision matrix for separating bulk chemical disposal from glassware decontamination.

Step-by-Step Disposal Protocols

Protocol A: Bulk Chemical Disposal (Unused Reagent)

Objective: Isolate and transfer for high-temperature incineration.

  • PPE: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work in a fume hood.

  • Containment: Transfer the solid or liquid into a chemically compatible container (amber glass or HDPE).

  • Sealing: Wrap the cap threads with Teflon tape or Parafilm to prevent vapor leakage.

  • Secondary Containment: Place the sealed bottle inside a heavy-duty Ziploc bag or a secondary plastic pail.

  • Labeling: Affix a hazardous waste tag. Clearly write:

    • Chemical Name: 2-Amino-4-methylpyridine-3-thiol[4][1][5]

    • Hazards: TOXIC, STENCH.

  • Handover: Contact your facility’s Environmental Health & Safety (EHS) department for pickup. Do not leave in a common satellite accumulation area if the odor is detectable.

Protocol B: Glassware Decontamination (Trace Residue)

Objective: Oxidize the thiol group to eliminate odor before glassware washing.

  • Preparation: In a fume hood, prepare a 10% Sodium Hypochlorite (Bleach) solution.

    • Note: A dilute solution minimizes the risk of violent reaction with the amine group while sufficient to oxidize the trace thiol.

  • Soaking: Submerge contaminated glassware (flasks, stir bars) in the bleach bath.

  • Duration: Allow to soak for 12–24 hours . This ensures complete conversion of the thiol to the odorless sulfonic acid derivative.

  • Rinsing:

    • Remove glassware from the bath.

    • Rinse thoroughly with water, then acetone.

    • Disposal of Rinsate: Collect the initial bleach rinsate into a container labeled "Basic Aqueous Waste (Contains Oxidizer)". Do not acidify this waste (risk of chlorine gas evolution).

  • Final Wash: Wash glassware with standard detergent.

Emergency Procedures (Spills)

Scenario: Accidental spill of solid powder or solution outside the fume hood.

  • Evacuate: Clear the immediate area. The stench will likely be the first warning.

  • Ventilate: Ensure lab ventilation is active.

  • PPE: Don a half-mask respirator with Organic Vapor/Acid Gas cartridges if the spill is significant (>1g) and outside a hood.

  • Neutralization (Spill):

    • Cover the spill with an absorbent material (vermiculite or spill pads).[2]

    • Optional: If the spill is on a non-porous surface, a dilute (1-5%) bleach solution can be sprayed gently over the absorbent to suppress odor, but ensure good ventilation to avoid chloramine buildup.

  • Cleanup: Scoop absorbent into a wide-mouth jar. Seal, double-bag, and label as hazardous waste.

References

  • University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals. Retrieved February 21, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6][7] Retrieved February 21, 2026, from [Link]

  • Amherst College. (n.d.). Bleach Incompatibility Chart. Retrieved February 21, 2026, from [Link]

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-methylpyridine-3-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Amino-4-methylpyridine-3-thiol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. By synthesizing data from structurally related compounds—2-Amino-4-methylpyridine and various thiols—we have constructed a robust safety framework to protect laboratory personnel and ensure experimental integrity.

Hazard Analysis: A Tale of Two Functional Groups

2-Amino-4-methylpyridine-3-thiol is a molecule that requires a dual-front approach to safety. Its hazards are not monolithic but are a composite of the risks associated with its two primary functional groups: the aminopyridine ring and the thiol (mercaptan) group.

  • The Aminopyridine Core: The 2-Amino-4-methylpyridine structure is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also known to cause severe skin irritation or burns and serious eye damage.[4][5] Therefore, preventing direct contact and inhalation is paramount.

  • The Thiol Group: Thiols are notorious for their potent and unpleasant odors, often detectable at extremely low concentrations.[6] This property necessitates stringent engineering controls to prevent the release of malodorous vapors into the laboratory and beyond.[6][7] Beyond the stench, thiols can be irritants and toxic at high concentrations.[8]

Given these combined hazards, handling this compound requires more than standard laboratory PPE; it demands a comprehensive system of controls and procedures.

Engineering Controls: Your Primary Defense

Before any personal protective equipment is even selected, robust engineering controls must be in place. PPE is the last line of defense, not the first.

  • Certified Chemical Fume Hood: All work involving 2-Amino-4-methylpyridine-3-thiol, from weighing to reaction quenching, must be conducted inside a certified chemical fume hood.[6][7][9] This is non-negotiable and serves to contain both the toxic dust or aerosols and the malodorous thiol vapors.

  • Ventilation and Airflow: Ensure the laboratory has adequate general ventilation.[10][11] The fume hood's performance should be regularly checked to confirm proper airflow.

  • Odor Control Traps: When performing operations under reduced pressure (e.g., rotary evaporation), a cold trap (at least -78 °C) is necessary to prevent volatile thiols from entering the vacuum system and pump exhaust.[6][7] For reactions that may off-gas, a bleach trap can be used to "scrub" the exhaust and oxidize the foul-smelling thiol compounds.[6]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be tailored to the task at hand. The following table outlines the minimum required PPE for common laboratory operations involving 2-Amino-4-methylpyridine-3-thiol.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid Double Nitrile GlovesChemical Safety GogglesLab Coat (fully buttoned)Recommended if dust is generated.[5]
Preparing Solutions Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Apron over Lab CoatRecommended if ventilation is inadequate.
Running Reaction Double Nitrile GlovesChemical Safety GogglesLab Coat (fully buttoned)Not required if performed in a certified fume hood.
Work-up & Purification Double Nitrile GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Apron over Lab CoatNot required if performed in a certified fume hood.
Spill Cleanup Heavy-duty Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldChemical-Resistant Apron or Full-Body SuitRequired. Half-mask respirator with appropriate cartridges.
Detailed PPE Specifications
  • Hand Protection : Always wear two pairs of nitrile gloves ("double-gloving").[9][12] This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin. Gloves must be inspected for holes before use and changed immediately upon contamination or every 1-2 hours, whichever comes first.[1]

  • Eye and Face Protection : Chemical splash goggles that seal to the face are mandatory at all times.[9][13] Safety glasses offer insufficient protection. When there is a significant risk of splashing, such as during solution transfers or reaction work-ups, a full-face shield must be worn over the safety goggles.[2][4]

  • Body Protection : A flame-retardant lab coat, fully buttoned, is the minimum requirement.[5][9] For procedures with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[12] Do not wear the lab coat outside of the laboratory to prevent cross-contamination.[14]

  • Respiratory Protection : While a fume hood is the primary method for respiratory protection, a NIOSH-approved respirator may be necessary if dusts are generated outside of containment or during a spill.[8][13] All personnel who may need to wear a respirator must be properly fit-tested and trained in its use.

Procedural Guidance: Safe Handling from Start to Finish

PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is critical to prevent exposure and contamination. The sequence is designed to ensure that contaminated items are handled in a way that does not transfer the chemical to your skin or clean clothing.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Operational Plan
  • Preparation : Before handling the chemical, ensure an eyewash station and safety shower are accessible and unobstructed.[12][14] Prepare a bleach solution for decontaminating glassware and surfaces.[6][7]

  • Handling :

    • Work within a fume hood at all times.[6]

    • Keep containers tightly closed when not in use.[9]

    • Use non-sparking tools and ground equipment to prevent static discharge, as pyridine derivatives can be flammable.[10][15]

    • Avoid creating dust when handling the solid material.[1]

  • After Handling : Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the lab.[10][12]

Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[9][14] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing.[4][14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[14] Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[13] Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel from the area.[14] Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material like vermiculite or sand.[13][14] Sweep up the material, place it in a sealed, labeled container for hazardous waste, and decontaminate the area with a bleach solution.[7]

Decontamination and Disposal
  • Glassware and Surfaces : All glassware, stir bars, and surfaces that have come into contact with 2-Amino-4-methylpyridine-3-thiol should be rinsed and soaked in a bleach solution within the fume hood to oxidize and deodorize the thiol residue.[6][7] A 24-hour soak may be necessary.

  • Solid Waste : Contaminated gloves, absorbent pads, and other disposable materials should be sealed in a plastic bag and placed into a designated hazardous waste container.[7]

  • Liquid Waste : All surplus solutions and reaction mixtures must be collected in a properly labeled hazardous waste container. Do not pour this chemical down the drain.[1]

  • Final Disposal : All waste must be disposed of as hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[14]

By adhering to this comprehensive safety and handling guide, you can effectively mitigate the risks associated with 2-Amino-4-methylpyridine-3-thiol, fostering a secure and productive research environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Loba Chemie. (2023, November 27). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Propanethiol, 98%. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - Benzenethiol. [Link]

  • Labbox Export. UN1282 Pyridine AGR, ACS, Ph Eur. [Link]

  • Synerzine. (2020, July 24). SAFETY DATA SHEET 2-Propene-1-thiol. [Link]

  • Government of Alberta. (2002, September). Thiols (Mercaptans) and Reduced Sulphur Compounds. [Link]

  • Sdfine. Chemwatch GHS SDS in English (European) 35944-2. [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Columbia University Research. SOP FOR STENCH CHEMICALS. [Link]

  • CellMosaic. (2020, August 21). Safety Data Sheet - Thiol Assay Kit with Purification. [Link]

  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.